Aklavin
Descripción
Aklavine is under investigation in clinical trial NCT03026842 (Decitabine Versus Conventional Chemotherapy for Maintenance Therapy of Acute Myeloid Leukemia With T(8; 21)).
Aklavin has been reported in Streptomyces galilaeus, Streptomyces bobili, and other organisms with data available.
antibiotic prepared from culture liquids of streptomycete (A 1129); possessing antiphage activity; structure
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO10/c1-6-30(38)12-19(41-20-11-17(31(3)4)25(33)13(2)40-20)22-15(24(30)29(37)39-5)10-16-23(28(22)36)27(35)21-14(26(16)34)8-7-9-18(21)32/h7-10,13,17,19-20,24-25,32-33,36,38H,6,11-12H2,1-5H3/t13-,17-,19-,20-,24-,25+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZPVWKMAYDYAS-QKKPTTNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209246 | |
| Record name | Aklavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60504-57-6, 66676-88-8 | |
| Record name | Methyl (1R,2R,4S)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60504-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aklavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060504576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aclacinomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066676888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aklavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Aklavin's Impact on DNA Topology: A Technical Guide
Aklavin, an anthracycline antibiotic, exerts its cytotoxic effects primarily through intricate interactions with DNA, profoundly altering its topology. This guide provides an in-depth analysis of this compound's mechanism of action, focusing on its dual role as a DNA intercalator and a topoisomerase II inhibitor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these processes.
Core Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound's primary mode of action involves two distinct but interconnected mechanisms that disrupt normal DNA function and cellular processes.
DNA Intercalation
This compound possesses a planar tetracyclic ring structure that facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation.[1][2] This insertion unwinds and elongates the DNA helix, creating a physical block that interferes with essential cellular processes like replication and transcription.[3][4] The binding of this compound to DNA is characterized by a high affinity, with an apparent association constant (Ka) of approximately 1.2 x 10^6 M-1 for native calf thymus DNA.[1] Studies have shown that this compound has a preference for binding to certain DNA sequences, exhibiting a higher affinity for poly(dAdT) over poly(dIdC).[1] Furthermore, there is evidence to suggest that this compound can induce a conformational change in DNA from the B-form to the Z-form.[5]
Topoisomerase II Inhibition
Beyond simple intercalation, this compound is a potent inhibitor of topoisomerase II, a critical enzyme that manages DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA.[6][7] this compound acts as a "topoisomerase poison" by stabilizing the covalent intermediate known as the cleavage complex, where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA.[6][7] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of toxic double-strand breaks. These breaks trigger a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[7][8]
Quantitative Analysis of this compound's Activity
The following table summarizes key quantitative data related to this compound's interaction with DNA and its inhibitory effect on topoisomerase II. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell lines, and the purity of the enzyme and inhibitor used.[9]
| Parameter | Value | Assay Conditions | Reference |
| DNA Binding | |||
| Apparent Association Constant (Ka) | ~1.2 x 10^6 M-1 | Equilibrium dialysis with native calf thymus DNA | [1] |
| Binding Site Size | ~6 nucleotides | Equilibrium dialysis with native calf thymus DNA | [1] |
| Topoisomerase II Inhibition | |||
| IC50 | Varies (µM range) | In vitro topoisomerase II relaxation or decatenation assays | [10][11][12] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
DNA Intercalation Assays
Several biophysical techniques can be employed to demonstrate and quantify the intercalation of this compound into DNA.[13][14]
This method relies on changes in the absorption spectrum of this compound upon binding to DNA.[15]
Protocol:
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of double-stranded DNA (dsDNA).
-
Incubate the solutions at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Measure the UV-Visible absorption spectra of each solution over a relevant wavelength range.
-
Analyze the data for hypochromism (a decrease in molar absorptivity) and bathochromism (a red shift in the wavelength of maximum absorbance), which are indicative of intercalation.[15]
-
The binding constant (Kb) can be calculated by plotting A₀/(A - A₀) versus 1/[DNA], where A₀ is the absorbance of free this compound and A is the absorbance in the presence of DNA.[15]
This assay measures the ability of an intercalating agent to unwind supercoiled plasmid DNA.[16]
Protocol:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the mixtures to allow for intercalation.
-
Treat the samples with a type I topoisomerase, which will relax any supercoiling.
-
Stop the reaction and remove the this compound and topoisomerase.
-
Analyze the DNA topology by agarose gel electrophoresis. Intercalation will result in a change in the linking number of the plasmid, which can be visualized as a change in its migration pattern on the gel.[16]
Topoisomerase II Inhibition Assay
This assay measures the ability of this compound to inhibit the catalytic activity of topoisomerase II, typically by monitoring the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA (kDNA).[17][18]
Protocol (kDNA Decatenation):
-
On ice, prepare a reaction mixture containing:
-
10x Topoisomerase II reaction buffer.
-
kDNA substrate.
-
ATP.
-
Varying concentrations of this compound or a vehicle control.
-
Nuclease-free water to the final volume.[17]
-
-
Add purified topoisomerase II enzyme to the reaction mixture.[17][18]
-
Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.[9][19]
-
Load the samples onto a 1% agarose gel.[9]
-
Perform electrophoresis to separate the catenated kDNA from the decatenated circular DNA products.[9]
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[18] Inhibition of topoisomerase II will result in a decrease in the amount of decatenated product.
Visualizing Molecular Interactions and Pathways
The following diagrams, generated using the DOT language, illustrate the core mechanisms and resulting cellular signaling pathways of this compound's action.
This compound's Dual Mechanism of Action
Caption: this compound's dual action: DNA intercalation and Topoisomerase II inhibition.
Experimental Workflow for Topoisomerase II Inhibition Assay
References
- 1. Mechanism of action of aclacinomycin A II. The interaction with DNA and with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives [mdpi.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. DNA Torque and Topology during Replication « Wang Lab at Cornell University [wanglab.lassp.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. DNA Topology and Topoisomerases: Teaching a “Knotty” Subject - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA intercalation and inhibition of topoisomerase II. Structure-activity relationships for a series of amiloride analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. topogen.com [topogen.com]
The Aklavin Biosynthesis Pathway in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aklavin is a significant member of the anthracycline family of natural products, known for their potent antitumor properties. It serves as the aglycone core of the clinically important anticancer agent, aclacinomycin A. The biosynthesis of this compound in various Streptomyces species, most notably Streptomyces galilaeus, is a complex process orchestrated by a type II polyketide synthase (PKS) and a series of tailoring enzymes. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, experimental protocols for its study, and available quantitative data.
The this compound Biosynthesis Gene Cluster and Core Pathway
The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster in the Streptomyces galilaeus genome. This cluster houses the genes for the minimal polyketide synthase complex and a suite of enzymes responsible for the subsequent modification of the polyketide chain.
The biosynthesis of the aklavinone core, the tetracyclic aglycone of this compound, is initiated by a type II PKS. The process commences with a propionyl-CoA starter unit, which is sequentially condensed with nine malonyl-CoA extender units to construct a 21-carbon decaketide chain.[1][2] This linear polyketide undergoes a series of intricate enzymatic reactions, including cyclization, aromatization, and oxidation, to yield the characteristic four-ring structure of aklavinone.[1][3] An early intermediate in this pathway has been identified as aklanonic acid, which forms before the final tetracyclic skeleton is established.
Key Enzymes in Aklavinone Biosynthesis
The formation of aklavinone is a multi-step enzymatic cascade. The key players in this process are:
-
Minimal Polyketide Synthase (PKS) Complex: This complex is responsible for the assembly of the initial polyketide chain. It is composed of three core subunits:
-
AknB (Ketosynthase α, KSα): Catalyzes the iterative Claisen condensation reactions that extend the polyketide chain.
-
AknC (Chain Length Factor, KSβ): Works in conjunction with KSα to determine the final length of the polyketide chain.
-
AknD (Acyl Carrier Protein, ACP): Tethers the growing polyketide chain via a phosphopantetheine arm and presents it to the other enzymatic domains.[2]
-
-
Tailoring Enzymes: These enzymes modify the nascent polyketide chain to form the final aklavinone structure.
-
AknE2 (Ketoreductase): Reduces specific keto groups on the polyketide chain.
-
AknE (Aromatase): Catalyzes the aromatization of one of the rings in the polyketide intermediate.
-
AknW (Cyclase): Facilitates the proper folding and cyclization of the polyketide chain to form the tetracyclic ring system.
-
AknX (Anthrone Oxygenase): A crucial cofactor-independent oxygenase that catalyzes an oxidation step in the formation of the anthraquinone core of aklavinone.[3]
-
Following the synthesis of aklavinone, the pathway to aclacinomycin A involves glycosylation steps, where sugar moieties are attached by glycosyltransferases, a process critical for the compound's biological activity.[1][4]
Quantitative Data
| Enzyme/Protein | Organism | Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) | Reference |
| Actinorhodin Ketoreductase (actKR) | Streptomyces coelicolor | trans-1-decalone | 2 mM (for NADPH) | - | - | [5] |
| AknX Anthrone Oxygenase | Streptomyces galilaeus | Emodinanthrone | - | - | - | [5] |
Note: Specific Km and kcat values for AknX with its native substrate are not provided in the reference. The assay confirms its activity spectrophotometrically.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway.
Fermentation of Streptomyces galilaeus for Aklavinone Production
This protocol is adapted from general Streptomyces fermentation procedures and information specific to S. galilaeus ATCC 31615.[6]
a. Media and Culture Conditions:
-
Seed Medium (e.g., Tryptic Soy Broth - TSB): Used for initial inoculum development.
-
Production Medium: A variety of media can be used. A typical medium might contain:
-
Soluble Starch: 20 g/L
-
Glucose: 10 g/L
-
Yeast Extract: 5 g/L
-
Peptone: 5 g/L
-
CaCO₃: 2 g/L
-
Trace element solution
-
-
Incubation Conditions:
-
Temperature: 28-30°C
-
Shaking: 200-250 rpm
-
Duration: 5-7 days
-
b. Fermentation Procedure:
-
Inoculate a baffled flask containing the seed medium with spores or a mycelial fragment of S. galilaeus. Incubate for 2-3 days.
-
Transfer a portion of the seed culture (e.g., 5-10% v/v) to the production medium.
-
Incubate the production culture under the conditions specified above.
-
Monitor the production of aklavinone and its intermediates over time by taking samples periodically.
Heterologous Expression and Purification of this compound Biosynthesis Enzymes
This protocol provides a general framework for the expression and purification of His-tagged this compound biosynthesis enzymes in E. coli.
a. Gene Cloning and Expression Vector Construction:
-
Amplify the gene of interest (e.g., aknX) from S. galilaeus genomic DNA using PCR with primers that add a His₆-tag sequence to the N- or C-terminus.
-
Clone the amplified gene into a suitable E. coli expression vector (e.g., a pET vector).
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
b. Protein Expression and Purification:
-
Grow the E. coli strain harboring the expression plasmid in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM).
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further purify the protein if necessary using other chromatography techniques such as ion exchange or size exclusion chromatography.
-
Dialyze the purified protein against a suitable storage buffer and store at -80°C.
Enzyme Assay for AknX Anthrone Oxygenase
This protocol is based on the spectrophotometric assay described for AknX.[5]
a. Reagents:
-
0.5 M Potassium phosphate buffer, pH 6.5
-
Ethylene glycol monomethyl ether
-
Emodinanthrone (substrate)
-
Purified AknX enzyme solution
b. Assay Procedure:
-
Prepare a reaction mixture containing 1.8 ml of 0.5 M potassium phosphate buffer (pH 6.5) and 1 ml of ethylene glycol monomethyl ether with 0.2 µmol of emodinanthrone.
-
Pre-incubate the reaction mixture at 30°C.
-
Initiate the reaction by adding the purified AknX enzyme solution.
-
Monitor the increase in absorbance at 490 nm over time using a spectrophotometer. This absorbance change corresponds to the formation of emodin from emodinanthrone.
-
Calculate the reaction rate using the molecular extinction coefficient difference between emodinanthrone and emodin (Δε = 6.35 × 10³ M⁻¹cm⁻¹).
Analysis of Aklavinone and Intermediates by HPLC-MS
This protocol provides a general method for the analysis of aklavinone and related compounds.
a. Sample Preparation:
-
Extract the fermentation broth or cell lysate with an organic solvent such as ethyl acetate or chloroform.
-
Evaporate the organic solvent to dryness.
-
Redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol or acetonitrile).
b. HPLC-MS Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Detection:
-
UV-Vis detector set to the appropriate wavelength for aklavinone (around 430 nm).
-
Mass spectrometer (e.g., ESI-MS) for mass identification and confirmation.
-
-
Quantification: Use a standard curve of purified aklavinone to quantify its concentration in the samples.
Visualizations
This compound Biosynthesis Pathway
Caption: Overview of the this compound Biosynthesis Pathway in Streptomyces.
Experimental Workflow for AknX Characterization
Caption: Workflow for Heterologous Expression and Characterization of AknX.
References
- 1. Cloning, expression, and purification of intact polyketide synthase modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the programming rules of highly reducing polyketide synthases by analyzing their kinetic parameters [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic activation of adenylate cyclase by guanylyl imidophosphate and epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition Kinetics and Emodin Cocrystal Structure of a Type II Polyketide Ketoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0050725B1 - Process for aclacinomycins and microorganism used therein - Google Patents [patents.google.com]
Aklavin: A Potent Inducer of Z-DNA and its Implications for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 20, 2025
Abstract
Aklavin, a natural anthracycline antibiotic, has been identified as a novel and potent agent for inducing the conformational transition of B-DNA to the left-handed Z-DNA form. This guide provides a comprehensive technical overview of the methodologies used to characterize this compound's Z-DNA inducing properties, the quantitative data supporting its activity, and the potential cellular signaling pathways implicated by this mechanism. This document is intended to serve as a resource for researchers in drug discovery and development, offering detailed experimental protocols and insights into the potential therapeutic applications of Z-DNA induction.
Introduction to Z-DNA and its Biological Significance
DNA can adopt various conformations beyond the canonical right-handed B-form. One of the most well-studied alternative structures is Z-DNA, a left-handed double helix characterized by a zigzagging sugar-phosphate backbone.[1][2] The formation of Z-DNA is sequence-dependent, favoring alternating purine-pyrimidine sequences, and can be stabilized by factors such as negative supercoiling, high salt concentrations, and specific protein binding.[3]
The biological relevance of Z-DNA is increasingly recognized, with evidence suggesting its involvement in critical cellular processes including:
-
Transcriptional Regulation: Z-DNA forming sequences are often found in promoter regions of genes, where the transition to the Z-conformation can influence the binding of transcription factors and modulate gene expression.[4][5]
-
Genomic Instability: The formation of Z-DNA can lead to DNA double-strand breaks, potentially contributing to genomic instability and diseases like cancer.[6]
-
Innate Immunity: Z-DNA can be recognized by the cytosolic DNA sensor Z-DNA binding protein 1 (ZBP1), triggering downstream signaling cascades that lead to inflammation and programmed cell death, such as necroptosis.[1][7][8][9]
The ability to modulate the B-DNA to Z-DNA transition with small molecules like this compound presents a promising avenue for therapeutic intervention in various diseases, including cancer and inflammatory disorders.
This compound: A Novel Z-DNA Inducing Agent
This compound is an anthracycline antibiotic that has been identified as a potent inducer of the B-DNA to Z-DNA conformational change.[1][2] Its proposed mechanism of action involves the stabilization of the Z-DNA structure, potentially through the interaction of its tertiary amine derivative with the negatively charged phosphate backbone of DNA, thereby reducing electrostatic repulsion.[8]
Experimental Characterization of this compound's Z-DNA Inducing Activity
The identification and validation of this compound as a Z-DNA inducer have been accomplished through a series of biophysical and biochemical assays.
High-Throughput Screening for Z-DNA Inducers
A primary screening assay utilizing the fluorescent dye SYBR Green I was developed to identify compounds capable of inducing the B-to-Z DNA transition.[1][2] SYBR Green I exhibits strong fluorescence upon binding to B-DNA, and this fluorescence is significantly reduced when the DNA adopts the Z-conformation. This principle allows for a high-throughput method to screen chemical libraries for potential Z-DNA inducers.
Experimental Workflow for SYBR Green I-based Screening:
Quantitative Analysis of this compound-Induced Z-DNA Formation
The following table summarizes the key quantitative data from the experimental validation of this compound as a Z-DNA inducer.
| Parameter | Method | DNA Sequence | Condition | Result | Reference |
| Fluorescence Intensity | SYBR Green I Assay | d(CG)6 | This compound treatment | >60% reduction | [8] |
| Melting Temperature (Tm) | Tm Analysis | d(CG)6 | Control (no this compound) | 56.0 °C | [8] |
| d(CG)6 | With this compound | 69.0 °C | [8] | ||
| Circular Dichroism (CD) Ellipticity | CD Spectroscopy | d(CG)6 | Control (B-DNA) | Positive peak at 300 nm, negative peak at 255 nm | [8] |
| d(CG)6 | This compound:DNA (1:1) | Negative peak at 300 nm (-0.66 mdeg) | [8] | ||
| d(CG)6 | This compound:DNA (2:1) | Negative peak at 300 nm (-1.39 mdeg), positive shift at 255 nm | [8] | ||
| Proton Chemical Shift | 1D 1H-NMR | d(CG)3 | With this compound | Appearance of imino proton chemical shifts indicative of Z-DNA | [9] |
Detailed Experimental Protocols
SYBR Green I-Based Z-DNA Induction Assay
This protocol is adapted from the methodology used for the initial identification of this compound.[9]
Materials:
-
Single-stranded synthetic oligonucleotide d(CG)6
-
SYBR Green I (SG) nucleic acid gel stain
-
Buffer 'A': 5 mM HEPES, 10 mM NaCl, pH 7.5
-
Compound library (including this compound)
-
96-well plates
-
Fluorometer
Procedure:
-
Dissolve the single-stranded d(CG)6 oligonucleotide in Buffer 'A'.
-
Mix the oligonucleotide solution with SYBR Green I to a final dilution of 1:10,000.
-
Boil the mixture and then anneal to form double-stranded DNA with incorporated SYBR Green I.
-
Dispense the SG-labeled d(CG)6 solution into 96-well plates.
-
Add compounds from the chemical library to each well at the desired concentration. Include a DMSO control.
-
Incubate the plates at room temperature for a specified time (e.g., 1 hour).
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for SYBR Green I (e.g., ~497 nm excitation, ~520 nm emission).
-
Calculate the percentage reduction in fluorescence for each compound relative to the DMSO control. Compounds showing a significant reduction (e.g., >60%) are considered primary hits.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to monitor the conformational changes in DNA from the B-form to the Z-form.[10]
Materials:
-
Double-stranded d(CG)6 oligonucleotide
-
This compound hydrochloride
-
CD buffer: e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.5
-
CD spectropolarimeter
Procedure:
-
Prepare a stock solution of d(CG)6 in the CD buffer.
-
Prepare a stock solution of this compound hydrochloride.
-
For each measurement, prepare samples with a constant concentration of d(CG)6 and varying molar ratios of this compound to DNA (e.g., 0:1, 1:1, 2:1).
-
Incubate the samples for 1 hour at room temperature before obtaining the spectra.
-
Acquire CD spectra over a wavelength range of 220-320 nm.
-
Subtract the CD signal from the buffer and this compound alone from the obtained spectra.
-
Analyze the changes in the CD spectra. A characteristic shift from a positive peak around 280 nm and a negative peak around 250 nm (B-DNA) to a negative peak around 290 nm and a positive peak around 260 nm (Z-DNA) indicates the B-to-Z transition.
DNA Melting Temperature (Tm) Analysis
Tm analysis is used to assess the stability of the DNA duplex. An increase in Tm in the presence of a compound suggests stabilization of the DNA structure.[8]
Materials:
-
Double-stranded d(CG)6 oligonucleotide
-
This compound hydrochloride
-
Melting buffer: e.g., 10 mM sodium phosphate, 1 mM EDTA, 100 mM NaCl, pH 7.0
-
Real-time PCR machine or a spectrophotometer with a temperature controller
Procedure:
-
Prepare samples containing d(CG)6 and this compound at the desired concentrations in the melting buffer. Include a control sample without this compound.
-
Place the samples in the instrument.
-
Slowly increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/min).
-
Monitor the change in absorbance at 260 nm or the change in fluorescence if a DNA-binding dye is used.
-
The Tm is the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the melting curve.
-
Compare the Tm of the this compound-treated sample to the control.
Potential Signaling Pathways and Therapeutic Implications
The ability of this compound to induce Z-DNA formation opens up possibilities for therapeutic interventions by targeting cellular pathways that are regulated by this non-canonical DNA structure.
ZBP1-Mediated Cell Death and Inflammation
This compound-induced Z-DNA could serve as a ligand for the Z-DNA binding protein 1 (ZBP1).[1][7][8][9] ZBP1 is a cytosolic sensor that, upon binding to Z-DNA, can trigger a form of programmed cell death called necroptosis, as well as inflammatory signaling.[7][9]
Proposed ZBP1-Mediated Signaling Pathway:
References
- 1. Z-DNA-binding protein 1-mediated programmed cell death: Mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Theaflavin-3,3'-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 7. The Z-nucleic acid sensor ZBP1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Z-nucleic-acid sensing triggers ZBP1-dependent necroptosis and inflammation | Semantic Scholar [semanticscholar.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mdpi.com [mdpi.com]
Spectroscopic Properties of Aklavin and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the anthracycline antibiotic Aklavin and its derivatives. Anthracyclines are a class of potent chemotherapeutic agents, and a thorough understanding of their structural and electronic characteristics is crucial for the development of new and improved analogs with enhanced efficacy and reduced side effects. This document compiles available spectroscopic data, details relevant experimental methodologies, and illustrates key molecular interactions and pathways.
Introduction to this compound and its Derivatives
This compound is a member of the anthracycline family of natural products, characterized by a tetracyclic aglycone core. While not used clinically itself, its derivatives, most notably Aclacinomycin A (also known as Aclarubicin), have been investigated and used as anticancer agents.[1] The mechanism of action of these compounds is primarily attributed to their ability to intercalate into DNA and inhibit the function of topoisomerase I and II, enzymes essential for DNA replication and repair. This interference with DNA metabolism ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[1][2][3][4]
This guide will focus on the key spectroscopic techniques used to characterize this compound and its derivatives:
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the chromophore of the molecule.
-
Fluorescence Spectroscopy: To investigate the emission properties of these naturally fluorescent compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure and conformation in solution.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns, aiding in structural confirmation.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound, its aglycone Aklavinone, and its key derivative, Aclacinomycin A.
Table 1: UV-Visible Absorption Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) / E1%1cm | Reference |
| Aclacinomycin A | Methanol | 229.5, 259, 289.5, 431 | 550, 326, 135, 161 (E1%1cm) | [5] |
| Aclacinomycin A | 0.1N HCl | 229.5, 258.5, 290, 431 | 571, 338, 130, 161 (E1%1cm) | [5] |
| Aclacinomycin A | 0.1N NaOH | 239, 287, 523 | 450, 113, 127 (E1%1cm) | [5] |
Table 2: Fluorescence Spectroscopy Data
Table 3: NMR Spectroscopy Data
Detailed ¹H and ¹³C NMR chemical shifts and coupling constants for Aclacinomycin A have been reported in the literature. Researchers are directed to the primary research articles for this comprehensive data.
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Key Fragments (m/z) | Reference |
| Aklavinone | Not Specified | Exact Mass: 412.1158 | [6] |
Detailed fragmentation patterns for Aklavinone and its derivatives are not extensively documented in publicly accessible databases. The primary fragmentation pathway for anthracyclines typically involves the cleavage of the glycosidic bond.[7]
Experimental Protocols
Detailed, compound-specific experimental protocols for the spectroscopic analysis of this compound and its derivatives are not consistently reported. However, the following sections provide representative methodologies for the analysis of anthracyclines, which can be adapted for this compound and its analogs.
UV-Visible Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the compound.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the anthracycline derivative (e.g., Aclacinomycin A) of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution).
-
From the stock solution, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically in the µg/mL range).
Measurement Procedure:
-
Record a baseline spectrum using the solvent as a blank.
-
Measure the absorbance of each dilution across the desired wavelength range (e.g., 200-700 nm).
-
Identify the wavelengths of maximum absorbance (λmax).
-
Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) if the path length (b) and concentration (c) are known.
Fluorescence Spectroscopy
Objective: To determine the fluorescence excitation and emission spectra of the compound.
Instrumentation: A spectrofluorometer.
Sample Preparation:
-
Prepare a dilute solution of the anthracycline in a suitable solvent. The concentration should be low enough to avoid inner filter effects.
-
The solvent should be of spectroscopic grade and non-fluorescent.
Measurement Procedure:
-
To obtain the emission spectrum, set the excitation wavelength at one of the absorption maxima (λmax) determined by UV-Vis spectroscopy and scan a range of emission wavelengths.
-
To obtain the excitation spectrum, set the emission wavelength at the maximum of the emission spectrum and scan a range of excitation wavelengths.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Measurement Procedure:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton signals.
-
Acquire a 1D ¹³C NMR spectrum to identify the carbon signals.
-
Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity between protons and carbons and to fully assign the structure.
Mass Spectrometry
Objective: To determine the accurate molecular weight and obtain information about the fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, often coupled with a liquid chromatography (LC) system.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent compatible with the ionization technique (e.g., methanol or acetonitrile for electrospray ionization - ESI).
Measurement Procedure:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in full scan mode to determine the molecular ion peak.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and record the resulting fragment ions. This data is crucial for structural elucidation.
Signaling Pathways and Experimental Workflows
Aclacinomycin A Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction
Aclacinomycin A exerts its cytotoxic effects primarily through the inhibition of topoisomerase I and II. This leads to DNA strand breaks and the activation of the apoptotic cascade. The following diagram illustrates this signaling pathway.
Caption: Mechanism of Aclacinomycin A-induced apoptosis.
General Workflow for Spectroscopic Characterization
The characterization of a novel this compound derivative typically follows a systematic workflow involving multiple spectroscopic techniques to confirm its structure and purity.
Caption: A typical workflow for spectroscopic characterization.
Conclusion
This technical guide has summarized the key spectroscopic properties of this compound and its derivatives, with a focus on Aclacinomycin A. The provided data and experimental protocols serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. A comprehensive understanding of the spectroscopic characteristics of these compounds is fundamental for quality control, structural modification, and the investigation of their biological mechanisms of action. Further research is warranted to fill the gaps in the publicly available spectroscopic data, particularly for this compound itself and a wider range of its derivatives.
References
- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental studies on aclacinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aklavinone | C22H20O8 | CID 159776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
In Vitro Antibacterial Spectrum of Aklavin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Aklavin, an anthracycline antibiotic, has been noted for its antimicrobial properties. This technical guide synthesizes the available scientific information regarding the in vitro antibacterial spectrum of this compound, providing an overview of its activity against various bacterial species. Due to the limited availability of recent, comprehensive studies on this compound's antibacterial profile in publicly accessible literature, this document focuses on foundational knowledge and outlines the standardized methodologies used to evaluate such compounds.
Antibacterial Activity of this compound
This compound has been identified as an antibiotic substance with activity against bacteria.[1][2] However, a comprehensive, publicly available database detailing its Minimum Inhibitory Concentrations (MICs) against a wide array of bacterial strains is not readily found in contemporary scientific literature. Anthracyclines as a class are known to exhibit antibacterial effects, primarily against Gram-positive bacteria.[3] Their mechanism of action is generally attributed to the inhibition of DNA and RNA synthesis.[4]
To provide a framework for understanding the potential antibacterial spectrum of this compound, the following table structure is presented. This is a representative format used in scientific literature to display MIC data. Should specific data for this compound become available, it could be populated in a similar manner.
Table 1: Representative Table for Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | Positive | Data not available | |
| Bacillus subtilis | ATCC 6633 | Positive | Data not available | |
| Enterococcus faecalis | ATCC 29212 | Positive | Data not available | |
| Escherichia coli | ATCC 25922 | Negative | Data not available | |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | Data not available | |
| Klebsiella pneumoniae | ATCC 700603 | Negative | Data not available |
Experimental Protocols for Determining Antibacterial Spectrum
The in vitro antibacterial activity of a compound like this compound is typically determined using standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution and agar dilution, which are used to determine the MIC.
Broth Microdilution Method
This method is widely used to determine the MIC of an antimicrobial agent.[5][6]
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration (typically 0.5 McFarland standard), which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7] This suspension is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at a specific temperature (usually 35-37°C) for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Workflow for Broth Microdilution MIC Assay.
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
Protocol:
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of the agar plates.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria on the agar surface.
Caption: Workflow for Agar Dilution MIC Assay.
Potential Mechanisms of Antibacterial Action and Signaling Pathways
The primary mechanism of action for anthracyclines against bacteria is the inhibition of nucleic acid synthesis.[4] This occurs through the intercalation of the drug into the bacterial DNA, which disrupts DNA replication and transcription, ultimately leading to cell death.
While specific signaling pathways affected by this compound in bacteria are not well-documented in recent literature, a general representation of how an antibiotic that inhibits DNA synthesis would disrupt bacterial processes is provided below.
Caption: Postulated Mechanism of this compound Action.
Conclusion
This compound, as an anthracycline antibiotic, holds potential for antibacterial activity, likely through the inhibition of nucleic acid synthesis. However, a detailed and contemporary understanding of its in vitro antibacterial spectrum is limited by the lack of publicly available quantitative data. The standardized protocols for MIC determination, such as broth microdilution and agar dilution, provide a clear framework for the systematic evaluation of this compound's efficacy against a broad range of bacterial pathogens. Further research is warranted to fully characterize the antibacterial profile of this compound and to elucidate the specific molecular and signaling pathways involved in its mechanism of action. Such studies would be invaluable for assessing its potential utility in drug development.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making a chink in their armor: current and next-generation antimicrobial strategies against the bacterial cell envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Aklavin: A Technical Guide to its Antiphage Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aklavin is an anthracycline antibiotic produced by various Streptomyces species.[1] While extensively studied for its antineoplastic properties, early research also identified its potent antiphage activity. This technical guide provides an in-depth analysis of this compound's role in combating bacteriophages, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways. Understanding the antiphage mechanisms of this compound and related anthracyclines offers valuable insights for the development of novel antiviral agents and strategies to control phage-mediated processes.
This compound Biosynthesis
This compound belongs to the anthracycline family of antibiotics, which are synthesized via a type II polyketide synthase (PKS) pathway. The biosynthesis of the aklavinone aglycone, the core structure of this compound, begins with a propionyl-CoA starter unit and nine malonyl-CoA extender units. These are iteratively condensed by the minimal PKS complex, consisting of a ketosynthase, a chain length factor, and an acyl carrier protein. Subsequent cyclization and aromatization reactions, catalyzed by ketoreductases, cyclases, and aromatases, lead to the formation of the characteristic tetracyclic ring structure of aklavinone.
Antiphage Activity of this compound and Related Anthracyclines
The antiphage properties of this compound were first described in the mid-20th century. While recent, specific quantitative data for this compound is limited, studies on related anthracyclines such as doxorubicin and daunorubicin provide a contemporary context for its mechanism and efficacy.
Quantitative Data Summary
The following table summarizes the available quantitative data on the antiphage activity of this compound and provides analogous data for other well-studied anthracyclines.
| Compound | Phage(s) | Host Organism(s) | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| This compound | Streptomyces phages | Streptomyces spp. | Data not specified in MIC format | [1] |
| Doxorubicin | φScoe2, φScoe25 | Streptomyces coelicolor | 10 µM | [2] |
| Daunorubicin | φScoe2, φScoe25 | Streptomyces coelicolor | 10 µM | [2] |
| Daunorubicin | dsDNA phages | Escherichia coli, Pseudomonas aeruginosa | Not specified, but effective inhibition shown | [1] |
Mechanism of Antiphage Action
The primary mechanism by which anthracyclines, including likely this compound, exert their antiphage effect is through the intercalation of DNA .[1][3][4] This process involves the insertion of the planar anthracycline molecule between the base pairs of the phage's DNA. This intercalation is thought to prevent the circularization of the linear phage DNA, a crucial step for replication and integration into the host genome for many phages.[1][4]
Furthermore, some studies suggest that anthracyclines can generate reactive oxygen species (ROS), such as hydroxyl radicals (OH•), which can lead to oxidative damage and degradation of the phage DNA.[4][5] This dual action of DNA intercalation and induction of oxidative stress contributes to the potent phage-inactivating properties of this class of compounds.
The proposed mechanism of action for anthracycline antiphage activity is depicted in the following signaling pathway diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel class of small-molecule inhibitors targeting bacteriophage infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Battle between Bacteria and Bacteriophages: A Conundrum to Their Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Aklavin Aglycone (Aklavinone): A Core Anthracycline Scaffold with Latent Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aklavin aglycone, more formally known as aklavinone. It delves into its core structure, its pivotal role as a biosynthetic precursor to potent anticancer agents, and its intrinsic, though comparatively modest, biological activities. This document synthesizes available data on its mechanism of action, offers detailed experimental protocols for its study, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers in oncology, pharmacology, and medicinal chemistry.
Introduction to Aklavinone
Aklavinone is the aglycone component of this compound, a member of the anthracycline class of natural products. Anthracyclines are a cornerstone of cancer chemotherapy, renowned for their efficacy against a wide range of solid and hematological malignancies. Aklavinone represents the tetracyclic quinonoid core structure that is characteristic of this family of compounds.[1] While its glycosylated counterparts, such as this compound and the clinically significant aclarubicin (aclacinomycin A), have been extensively studied for their potent cytotoxic effects, the biological significance of the naked aglycone, aklavinone, is primarily understood through its role as a crucial biosynthetic intermediate and as a point of comparison for structure-activity relationship (SAR) studies.[2][3]
The primary biological role of aklavinone is as a precursor in the biosynthesis of various anthracycline antibiotics in Streptomyces species.[2][3] Although it is sometimes referred to as an antineoplastic agent in its own right, its biological activity is significantly attenuated compared to its glycosylated forms.[1] This difference underscores the critical role of the sugar moieties in the pharmacological activity of anthracyclines.
Chemical Structure:
-
This compound: C₃₀H₃₅NO₁₀
-
Aklavinone (this compound Aglycone): C₂₂H₂₀O₈
The structure of this compound consists of the aklavinone core attached to a rhodosamine sugar moiety. It is the absence of this sugar that defines aklavinone.
The Biological Significance of the Aglycone Structure
The biological activity of anthracyclines is multifaceted, but a primary mechanism involves the inhibition of topoisomerase enzymes and intercalation into DNA. The sugar moieties of these compounds play a critical role in their pharmacological activity. They are essential for the molecule's ability to interact with the minor groove of DNA, which in turn is crucial for their topoisomerase poisoning activity and overall antitumor efficacy.
The planar tetracyclic structure of aklavinone allows it to intercalate between DNA base pairs, a fundamental aspect of the anticancer activity of anthracyclines. However, the lack of the sugar moiety significantly impacts its DNA binding affinity and its ability to stabilize the DNA-topoisomerase complex. The sugar portion of the molecule is responsible for the base-pair selectivity and serves as a minor groove binder. Therefore, while aklavinone possesses the core machinery for DNA intercalation, its efficacy is greatly diminished without the sugar's contribution to binding and enzyme interaction.
The primary significance of aklavinone, therefore, lies in its role as a biosynthetic building block. Understanding its formation and enzymatic modifications provides a basis for the bioengineering of novel anthracyclines with potentially improved therapeutic indices.
Quantitative Biological Data
Direct and extensive quantitative data on the biological activity of isolated aklavinone is limited in publicly accessible literature. Most studies focus on its glycosylated derivatives. However, based on the established role of the sugar moiety, it is expected that the IC₅₀ values for aklavinone's cytotoxicity would be significantly higher (indicating lower potency) than those of this compound or aclarubicin.
For context, the cytotoxic activities of related anthracyclines and their derivatives are presented in the following table. It is important to note that these values are for glycosylated compounds and are provided to illustrate the potency that the aglycone core contributes to when appropriately functionalized.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 11-hydroxyaclacinomycin X | Leukemia | Not specified, but potent | [4] |
| 11-hydroxyaclacinomycin X | Melanoma | Not specified, but potent | [4] |
| Flavanone Derivative (YP-4) | MCF7 | 7.3 µg/ml | [5] |
| Flavanone Derivative (YP-4) | HT29 | 4.9 µg/ml | [5] |
| Flavanone Derivative (YP-4) | A498 | 5.7 µg/ml | [5] |
Mechanisms of Action
The presumed mechanism of action for aklavinone, based on its anthracycline structure, involves:
-
DNA Intercalation: The planar aromatic core of aklavinone can insert itself between the base pairs of the DNA double helix. This physical obstruction can interfere with DNA replication and transcription, leading to cytotoxicity.
-
Topoisomerase Inhibition: While less potent than its glycosylated counterparts, aklavinone may still exhibit some inhibitory effects on topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication and transcription. Inhibition leads to the accumulation of DNA strand breaks and ultimately, apoptosis.
The following diagram illustrates the biosynthetic pathway leading to aklavinone and its subsequent glycosylation, highlighting its central role.
Caption: Biosynthesis of Aklavinone and its conversion to Aclacinomycins.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of aklavinone.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of aklavinone that inhibits cell growth by 50% (IC₅₀).
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of aklavinone in DMSO.
-
Perform serial dilutions of aklavinone in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the media in the 96-well plate with the media containing the different concentrations of aklavinone. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the aklavinone concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of aklavinone to inhibit the catalytic activity of topoisomerase II.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).
-
-
Inhibition Reaction:
-
In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, 250 ng), human topoisomerase II (1-2 units), and varying concentrations of aklavinone.
-
Include a no-enzyme control, an enzyme-only control, and a positive control inhibitor (e.g., etoposide).
-
Adjust the final volume with the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage until the different DNA topoisomers are separated.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
-
DNA Intercalation Assay (UV-Visible Spectroscopy)
This method evaluates the binding of aklavinone to DNA by observing changes in its absorption spectrum.
-
Preparation of Solutions:
-
Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Determine the concentration of ctDNA spectrophotometrically.
-
Prepare a stock solution of aklavinone of known concentration.
-
-
Spectroscopic Titration:
-
Keep the concentration of aklavinone constant in a quartz cuvette.
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum (e.g., from 300 to 600 nm) after each addition of ctDNA.
-
-
Data Analysis:
-
Analyze the changes in the absorption spectrum. Intercalation is typically indicated by hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the wavelength of maximum absorbance.
-
The binding constant (Kb) can be calculated using the McGhee-von Hippel equation.
-
The following diagram outlines a general workflow for the biological evaluation of aklavinone.
Caption: A generalized workflow for assessing the biological activity of aklavinone.
Conclusion
Aklavinone, the aglycone of this compound, is a molecule of significant interest primarily due to its central role in the biosynthesis of clinically important anthracycline anticancer drugs. While it possesses the fundamental chemical scaffold for DNA intercalation, its biological activity as a standalone agent is considerably lower than its glycosylated derivatives. This highlights the indispensable role of the sugar moieties in enhancing DNA binding, modulating enzyme interactions, and ultimately, conferring potent cytotoxicity.
For researchers and drug development professionals, aklavinone serves as a critical starting point for the semisynthesis and biosynthetic engineering of novel anthracyclines. A thorough understanding of its properties and the structure-activity relationships that govern the effects of glycosylation is essential for the rational design of next-generation anticancer agents with improved efficacy and reduced toxicity. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for the continued investigation of aklavinone and its potential in oncology research.
References
- 1. Aklavinone | C22H20O8 | CID 159776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modification of aklavinone and aclacinomycins in vitro and in vivo by rhodomycin biosynthesis gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of anthracycline antibiotics by Streptomyces galilaeus. I. Glycosidation of various anthracyclinones by an aclacinomycin-negative mutant and biosynthesis of aclacinomycins from aklavinone PMID: 6941952 | MCE [medchemexpress.cn]
- 4. New anthracycline metabolites produced by the aklavinone 11-hydroxylase gene in Streptomyces galilaeus ATCC 31133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Aklavin's Interaction with Topoisomerase Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular interactions between aklavin and its derivatives, particularly aclarubicin, with topoisomerase I and II enzymes. Unlike classic anthracyclines such as doxorubicin, which primarily act as topoisomerase II poisons, this compound exhibits a distinct dual-mode of action. It functions as a catalytic inhibitor of topoisomerase II, preventing the enzyme from binding to DNA, and as a poison for topoisomerase I, stabilizing the enzyme-DNA cleavage complex. This unique mechanism allows this compound and its analogs to circumvent certain forms of multidrug resistance associated with altered topoisomerase II. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to provide a comprehensive resource for researchers in oncology and drug development.
Introduction
Topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation. They are classified into two main types: topoisomerase I (Topo I), which creates transient single-strand breaks, and topoisomerase II (Topo II), which introduces temporary double-strand breaks. Due to their vital role in cell proliferation, topoisomerases are prominent targets for cancer chemotherapy.
This compound, an anthracycline antibiotic, and its clinically used derivative, aclarubicin (also known as aclacinomycin A), have demonstrated significant antitumor activity. Their mechanism of action, however, diverges significantly from that of other well-known anthracyclines. While drugs like doxorubicin are potent topoisomerase II poisons that trap the enzyme in a covalent complex with DNA (the cleavage complex), leading to DNA damage and cell death, this compound exhibits a more nuanced interaction with both topoisomerase isoforms.
This guide will explore the unique inhibitory profile of this compound, presenting quantitative data on its efficacy, detailed methodologies for its study, and visual representations of its cellular impact.
Quantitative Data on this compound and Aclarubicin Activity
The following tables summarize the available quantitative data regarding the inhibitory concentrations of aclarubicin (aclacinomycin A) in various assays. This data is crucial for comparing its potency across different cellular contexts and mechanisms of action.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Topoisomerase II Inhibition | Cell-free | Concentration Range for Catalytic Inhibition | 0 - 2.4 µM | [1] |
| Topoisomerase I Stimulation | Cell-free | Concentration for DNA Cleavage Stimulation | 10 - 100 µM | [2] |
| Cytotoxicity | DU-145 (Prostate Cancer) | IC50 | 0.129 µM | [1] |
| HCT-116 (Colon Cancer) | IC50 | 0.04 µM | [1] | |
| A549 (Lung Cancer) | IC50 | 0.27 µM | [3] | |
| HepG2 (Liver Cancer) | IC50 | 0.32 µM | [3] | |
| MCF-7 (Breast Cancer) | IC50 | 0.62 µM | [3] | |
| Other Inhibitory Activities | Rabbit Reticulocytes | IC50 (Ubiquitin-ATP-dependent proteolysis) | 52 µM | [1] |
| Hypoxic Mammalian Cells | IC50 (HIF-1 Activity) | 25.89 µM | [3] | |
| Cell-free | IC50 (ROS Generation vs. Doxorubicin) | 0.274–0.621 µM (vs. 2.842–5.321 µM for Doxorubicin) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound and its derivatives with topoisomerase enzymes.
Topoisomerase II Catalytic Inhibition Assay (DNA Decatenation Assay)
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which is its ability to unlink catenated (interlocked) DNA circles.
-
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA) - a network of catenated DNA circles
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT, and 30 µg/ml BSA
-
This compound/Aclarubicin stock solution (in DMSO)
-
Stop Solution: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
1% Agarose gel in TAE buffer
-
Ethidium bromide staining solution (0.5 µg/ml)
-
-
Procedure:
-
Prepare reaction mixtures in a final volume of 20 µl containing the reaction buffer, 250 ng of kDNA, and varying concentrations of this compound/aclarubicin or vehicle control (DMSO).
-
Add purified topoisomerase IIα to each reaction mixture.
-
Incubate the reactions at 37°C for 2 hours.
-
Stop the reaction by adding 4 µl of the stop solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at 60 V until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide solution for 15 minutes and destain in water.
-
Visualize the DNA bands under UV light. Inhibition of decatenation is observed as the retention of high-molecular-weight kDNA at the origin, while successful decatenation results in the release of minicircles that migrate into the gel.[4]
-
Topoisomerase I DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase I poison by stabilizing the covalent enzyme-DNA cleavage complex.
-
Materials:
-
Purified human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322) or a 3'-radiolabeled DNA oligonucleotide substrate
-
Reaction Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL BSA
-
Aclarubicin stock solution (in DMSO)
-
10% SDS
-
Proteinase K (50 µg/ml)
-
Loading buffer (e.g., formamide-based for denaturing gels)
-
1% Agarose gel (for plasmid DNA) or denaturing polyacrylamide gel (for oligonucleotides)
-
Ethidium bromide or autoradiography system for visualization
-
-
Procedure:
-
Prepare reaction mixtures in a final volume of 20 µl containing the reaction buffer, DNA substrate, and varying concentrations of aclarubicin or vehicle control.
-
Add purified topoisomerase I to each reaction mixture.
-
Incubate at 25°C for 20 minutes to allow the cleavage-ligation equilibrium to be reached.
-
Stop the reaction by adding 10% SDS and proteinase K.
-
If using a plasmid substrate, analyze the products on a 1% agarose gel stained with ethidium bromide. An increase in the nicked circular form of the plasmid indicates topoisomerase I-mediated cleavage.[5]
-
If using a radiolabeled oligonucleotide, denature the samples and separate them on a denaturing polyacrylamide gel. Visualize the cleaved fragments by autoradiography.[6][7]
-
In Vivo Complex of Enzyme (ICE) Assay
The ICE assay is a cell-based method to quantify the amount of topoisomerase covalently bound to genomic DNA, providing in vivo evidence of topoisomerase poisoning.
-
Materials:
-
Cultured cells (e.g., human cancer cell lines)
-
Aclarubicin
-
Lysis buffer
-
Cesium chloride (CsCl) for gradient ultracentrifugation (traditional method) or a commercial kit for rapid isolation of DNA-protein complexes.
-
Slot-blot apparatus
-
Nitrocellulose membrane
-
Primary antibody specific for topoisomerase I
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Treat cultured cells with varying concentrations of aclarubicin for a short period (e.g., 30-60 minutes).
-
Lyse the cells under conditions that preserve the covalent DNA-protein complexes.
-
Isolate the genomic DNA with the covalently attached proteins. The traditional method involves ultracentrifugation through a CsCl gradient, where the dense DNA-protein complexes are separated from free proteins. Newer kit-based methods offer a more rapid isolation.
-
Apply the isolated DNA to a nitrocellulose membrane using a slot-blot apparatus.
-
Block the membrane and probe with a primary antibody against topoisomerase I.
-
Wash and incubate with a secondary antibody.
-
Detect the signal using a chemiluminescence substrate. The intensity of the signal is proportional to the amount of topoisomerase I covalently bound to the DNA.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound/aclarubicin.
-
Materials:
-
Cultured cells
-
This compound/Aclarubicin
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Staining buffer: PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with various concentrations of this compound/aclarubicin for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate on ice for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining buffer.
-
Incubate in the dark at 4°C overnight or at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in G1, S, and G2/M phases.[8][9]
-
Visualization of Molecular Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed molecular pathways affected by this compound/aclarubicin and the workflows of key experimental assays.
Figure 1: Dual inhibitory mechanism of this compound/aclarubicin on topoisomerase enzymes.
Figure 2: Simplified workflows for topoisomerase inhibition assays.
Figure 3: Cellular response pathway to aclarubicin-induced topoisomerase I poisoning.
Discussion and Conclusion
This compound and its derivative aclarubicin represent a fascinating subclass of anthracyclines with a dual mechanism of action against topoisomerase enzymes. Their ability to act as catalytic inhibitors of topoisomerase II, rather than poisons, is a key differentiator from classic anthracyclines and provides a strategy to overcome certain types of drug resistance. The concomitant poisoning of topoisomerase I adds another layer of cytotoxic activity.
The cellular consequences of these interactions, including the induction of DNA damage, cell cycle arrest, and apoptosis, underscore their potential as anticancer agents. The experimental protocols detailed in this guide provide a framework for the continued investigation of these compounds and the development of new topoisomerase-targeting therapies.
Future research should focus on elucidating the precise molecular interactions that govern the differential effects of this compound on topoisomerase I and II. Furthermore, a deeper understanding of the downstream signaling pathways will be critical for optimizing the therapeutic application of these compounds and for identifying potential combination therapies. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of cancer chemotherapy through the exploration of novel topoisomerase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antagonistic effect of aclarubicin on camptothecin induced cytotoxicity: role of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 9. cancer.wisc.edu [cancer.wisc.edu]
An In-depth Technical Guide to Aklavin Derivatives and Their Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aklavin and its derivatives, a class of anthracycline antibiotics with significant cytotoxic properties. The focus is on the core synthesis pathways, including both biosynthetic and chemical routes, with detailed experimental protocols and quantitative data to support further research and development in this area.
Introduction to this compound and its Derivatives
Aklavinone is a key aglycone precursor for a variety of anthracycline antibiotics, which are widely used in cancer chemotherapy.[1] These compounds exert their antitumor activity primarily by intercalating with DNA.[2] The glycosylation pattern of the aklavinone core is a critical determinant of the biological activity of its derivatives.[3] Aclacinomycin A (ACM-A), one of the most well-studied this compound derivatives, is a trisaccharide-containing compound produced by the bacterium Streptomyces galilaeus.[2][4] It is used clinically in the treatment of various cancers.[2] This guide will explore the synthesis of aklavinone and its subsequent conversion into bioactive derivatives.
Biosynthesis of this compound Derivatives
The biosynthesis of this compound derivatives, such as aclacinomycin A, is a multi-step process that begins with the formation of the aklavinone aglycone via a type II polyketide synthase (PKS) pathway, followed by sequential glycosylation steps.[4][5]
Aklavinone Biosynthesis Pathway
The biosynthesis of aklavinone in Streptomyces galilaeus starts from one molecule of propionyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units.[2] A complex of enzymes, including ketosynthases (KSα and KSβ), chain length factor (CLF), and acyl carrier protein (ACP), catalyzes the iterative Claisen condensation to form a poly-β-ketone intermediate.[2] This intermediate then undergoes a series of cyclization, aromatization, and tailoring reactions catalyzed by enzymes such as ketoreductases (KR), cyclases (CYC), and aromatases (ARO) to yield the tetracyclic aklavinone core.[6]
The key enzymatic steps in the later stages of aklavinone biosynthesis include:
-
O-methylation: Catalyzed by AknG, a SAM-dependent O-methyltransferase.[2]
-
Fourth Ring Cyclization: An intramolecular aldol condensation catalyzed by the cyclase AknH to form aklaviketone.[2]
-
Reduction: The final step is the reduction of the 7-oxo group of aklaviketone by the reductase AknU to form aklavinone.[2]
Biosynthesis Pathway of Aklavinone
Caption: Enzymatic pathway for the biosynthesis of aklavinone.
Glycosylation of Aklavinone
The biological activity of aklavinone is significantly enhanced and diversified through glycosylation. In the biosynthesis of aclacinomycin A, a trisaccharide chain is attached to the 7-hydroxyl group of aklavinone in a stepwise manner by specific glycosyltransferases.[3][4]
The glycosylation cascade involves the following key enzymes:
-
AknS/AknT: This enzyme complex catalyzes the transfer of L-rhodosamine to aklavinone, forming aclacinomycin T.[4]
-
AknK: An L-2-deoxyfucosyltransferase that adds a 2-deoxyfucose moiety to aclacinomycin T.[3]
-
A third glycosyltransferase adds the final L-cinerulose A residue to complete the synthesis of aclacinomycin A.
Glycosylation Pathway of Aklavinone to Aclacinomycin A
References
- 1. Metabolite Identification Using Infrared Ion Spectroscopy—Novel Biomarkers for Pyridoxine-Dependent Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Rethinking Biosynthesis of Aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rethinking Biosynthesis of Aclacinomycin A - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Aklavin (Aclarubicin) Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Aklavin (Aclarubicin), an anthracycline antibiotic, in cancer cell line research. This document includes detailed protocols for assessing its cytotoxic and apoptotic effects, as well as its impact on the cell cycle. A summary of its mechanism of action and its effects on key signaling pathways is also provided.
Mechanism of Action
Aclarubicin is a potent anti-neoplastic agent with a multi-faceted mechanism of action. Unlike some other anthracyclines, Aclarubicin inhibits both topoisomerase I and topoisomerase II, enzymes crucial for DNA replication and repair. This dual inhibition leads to DNA strand breaks and ultimately inhibits DNA replication and RNA synthesis[1]. Furthermore, Aclarubicin has been shown to generate reactive oxygen species (ROS), leading to oxidative stress and contributing to its cytotoxic effects[2]. Aclarubicin is also known to induce programmed cell death, or apoptosis, in cancer cells[2].
Data Presentation: Cytotoxicity of Aclarubicin
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values of Aclarubicin have been determined in various cancer cell lines, demonstrating its broad anti-cancer activity.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Lung Cancer | A549 | 0.27 | [2] |
| Liver Cancer | HepG2 | 0.32 | [2] |
| Breast Cancer | MCF-7 | 0.62 | [2] |
| Pancreatic Cancer | BxPC-3 | ~0.1-0.2 | [3] |
| Pancreatic Cancer | Capan-2 | ~0.1-0.2 | [3] |
| Pancreatic Cancer | CFPAC-1 | ~0.2-0.3 | [3] |
| Melanoma | MelJuSo | ~0.5 | [4] |
| Colorectal Carcinoma | HCT116 | ~0.4 | [4] |
| Prostate Cancer | PC3 | ~0.6 | [4] |
| Prostate Cancer | DU145 | ~0.7 | [4] |
| Glioblastoma | U87 | ~0.8 | [4] |
| Leukemia | K562 | ~0.1 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Aclarubicin on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Aclarubicin stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Aclarubicin Treatment:
-
Prepare serial dilutions of Aclarubicin in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the Aclarubicin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Aclarubicin).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the Aclarubicin concentration and determine the IC50 value using a suitable software.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by Aclarubicin using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Aclarubicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of Aclarubicin for the desired time.
-
Include both untreated and vehicle-treated cells as controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC signal detector (usually FL1) for Annexin V-FITC and a phycoerythrin signal detector (usually FL2 or FL3) for PI.
-
Four populations of cells can be distinguished:
-
Viable cells (Annexin V-FITC negative, PI negative)
-
Early apoptotic cells (Annexin V-FITC positive, PI negative)
-
Late apoptotic/necrotic cells (Annexin V-FITC positive, PI positive)
-
Necrotic cells (Annexin V-FITC negative, PI positive)
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution in Aclarubicin-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Aclarubicin
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with Aclarubicin as described for the apoptosis assay.
-
Harvest the cells by trypsinization or centrifugation.
-
-
Cell Fixation:
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 1500 rpm for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal to properly resolve the G1, S, and G2/M peaks.
-
The DNA content will be proportional to the fluorescence intensity of PI.
-
Analyze the cell cycle distribution using appropriate software to quantify the percentage of cells in each phase (G1, S, and G2/M).
-
Signaling Pathways and Visualizations
Aclarubicin has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. One such pathway is the SIRT1/PI3K/AKT pathway[6][7]. Aclarubicin treatment has been observed to increase the expression of SIRT1, a class III histone deacetylase, which in turn inhibits the PI3K/AKT signaling cascade. The PI3K/AKT pathway is a critical pro-survival pathway that is often hyperactivated in cancer. Its inhibition by Aclarubicin-induced SIRT1 contributes to the induction of apoptosis and suppression of cell proliferation.
Caption: Aclarubicin-induced SIRT1/PI3K/AKT signaling pathway.
Caption: General experimental workflow for Aclarubicin treatment.
Caption: Distinguishing apoptosis and necrosis with Annexin V/PI.
References
- 1. researchgate.net [researchgate.net]
- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification of the anthracycline aclarubicin as an effective cytotoxic agent for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversifying the anthracycline class of anti-cancer drugs identifies aclarubicin for superior survival of acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retracted Article: Aclarubicin regulates glioma cell growth and DNA damage through the SIRT1/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retracted Article: Aclarubicin regulates glioma cell growth and DNA damage through the SIRT1/PI3K/AKT signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: Determining the In Vitro IC50 Value of Aklavin
Introduction
Aklavin is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in oncology. These compounds primarily exert their cytotoxic effects by interfering with DNA replication and repair in rapidly dividing cancer cells.[1][2] The half-maximal inhibitory concentration (IC50) is a critical quantitative measure that indicates the concentration of a drug required to inhibit a specific biological process, such as cell proliferation, by 50%.[1][2] Determining the IC50 value of this compound is a foundational step in preclinical research, providing essential data on its potency and selectivity against various cancer cell lines. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for determining its IC50 value in vitro.
Mechanism of Action
This compound employs a multi-faceted mechanism to induce cancer cell death. Its primary modes of action include:
-
DNA Intercalation and Conformation Change : As an anthracycline, this compound can insert itself between DNA base pairs, a process known as intercalation. This disrupts the normal helical structure of DNA, creating a physical barrier that obstructs the processes of transcription and replication.[1][2] Furthermore, this compound has been identified as a potent inducer of the left-handed Z-DNA conformation, a structural change that can interfere with DNA-protein interactions and gene regulation.[3]
-
Topoisomerase Inhibition : this compound functions as a dual inhibitor of both Topoisomerase I and Topoisomerase II.[4][5] These enzymes are crucial for resolving DNA topological stress during replication by creating transient single- and double-strand breaks, respectively. By stabilizing the enzyme-DNA cleavage complex, this compound prevents the re-ligation of these breaks, leading to the accumulation of permanent DNA damage.[4][5][6]
-
Induction of Apoptosis : The extensive DNA damage triggered by this compound activates cellular stress responses, ultimately leading to programmed cell death, or apoptosis. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c from the mitochondria.[7][8] This event initiates a caspase cascade, activating executioner caspases like caspase-3, which dismantle the cell, leading to its death.[7][9][10]
This compound's Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed mechanism of this compound-induced apoptosis.
Quantitative Data Summary: this compound IC50 Values
The IC50 values for this compound can vary significantly depending on the cancer cell line, its tissue of origin, and the duration of drug exposure. The following table provides an illustrative template for summarizing experimentally determined IC50 data. Researchers should consult specific literature or generate their own data for the cell lines relevant to their studies.
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Exposure Time (hours) |
| MCF-7 | Breast Adenocarcinoma | Value to be determined | 48 / 72 |
| HeLa | Cervical Adenocarcinoma | Value to be determined | 48 / 72 |
| A549 | Lung Carcinoma | Value to be determined | 48 / 72 |
| U-87 MG | Glioblastoma | Value to be determined | 48 / 72 |
| HCT116 | Colon Carcinoma | Value to be determined | 48 / 72 |
Note: The values in this table are placeholders. Accurate IC50 values must be determined empirically for each specific cell line and experimental condition.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value of this compound involves a series of sequential steps, from initial cell culture preparation to final data analysis and interpretation.
Caption: General workflow for in vitro IC50 determination.
Detailed Experimental Protocols
Two common and robust colorimetric assays for determining cell viability are the MTT and SRB assays.
Protocol 1: Cell Viability by MTT Assay
Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.
Materials
-
This compound stock solution (in DMSO or other suitable solvent)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Adherent cancer cell line of interest
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure
-
Cell Seeding : Harvest cells during their logarithmic growth phase. Count the cells and adjust the concentration to seed between 5,000 to 10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment : Prepare a series of this compound dilutions from the stock solution in complete culture medium. A typical concentration range might be 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions. Include wells with vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition : After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization : Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.
Protocol 2: Cell Viability by Sulforhodamine B (SRB) Assay
Principle The SRB assay is a cell density-based assay where the bright pink aminoxanthene dye, Sulforhodamine B, binds electrostatically to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, which reflects the number of cells.
Materials
-
This compound stock solution
-
Complete cell culture medium
-
Trichloroacetic acid (TCA) solution (50% w/v, cold)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)
-
Solubilization buffer (10 mM Tris base, pH 10.5)
-
96-well flat-bottom sterile culture plates
-
Adherent cancer cell line of interest
-
Multichannel pipette
-
Microplate reader (absorbance at 510-565 nm)
Procedure
-
Cell Seeding and Treatment : Follow steps 1-4 from the MTT protocol to seed and treat the cells with a serial dilution of this compound.
-
Cell Fixation : After the 48-72 hour incubation, gently add 50 µL of cold 50% TCA to each well (on top of the 100 µL of medium) to achieve a final TCA concentration of ~10%.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
Washing : Carefully discard the supernatant. Wash the plate four times by submerging it in a tub of slow-running tap water or by gently adding 200 µL of 1% acetic acid to each well. Remove excess liquid by tapping the plate on paper towels. Air-dry the plate completely.
-
SRB Staining : Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Remove Unbound Dye : Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye.
-
Air-dry the plate until no moisture is visible.
-
Dye Solubilization : Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a gyratory shaker for 5-10 minutes to completely solubilize the protein-bound dye.
-
Absorbance Measurement : Measure the absorbance at 510 nm or 565 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only, processed identically) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the % Viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression, as described in the MTT protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of topoisomerases I and II arrest DNA replication, but do not prevent nucleosome assembly in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Induction of apoptosis by Concanavalin A and its molecular mechanisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Theaflavin-3,3'-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Aklavin
Introduction
Aklavin is an anthracycline antibiotic with potent antitumor activity. As a promising drug candidate, accurate and reliable quantification of this compound in various matrices, including fermentation broths and pharmaceutical formulations, is crucial for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity for the analysis of complex mixtures. This application note presents a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is suitable for researchers, scientists, and drug development professionals.
Materials and Methods
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Chemicals and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Ultrapure water
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in Table 1.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 20 mM Ammonium acetate buffer (pH 4.5) B: Acetonitrile |
| Gradient Elution | 0-15 min: 30-70% B 15-20 min: 70% B 20-22 min: 70-30% B 22-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 255 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A (20 mM Ammonium Acetate, pH 4.5): Dissolve 1.54 g of ammonium acetate in 1 L of ultrapure water. Adjust the pH to 4.5 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.
Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 50 µg/mL by diluting the stock standard solution with the mobile phase (initial composition: 70% A, 30% B).
Sample Preparation (from Fermentation Broth)
-
Centrifuge the fermentation broth at 10,000 rpm for 15 minutes to remove cells and large debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample with the mobile phase (initial composition) to bring the this compound concentration within the calibration range.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), are summarized in Table 2.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | |
| Intra-day (n=6) | < 2.0% |
| Inter-day (n=6) | < 3.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Retention Time | Approximately 12.5 min |
Results and Discussion
The developed RP-HPLC method provides a reliable and accurate means for the quantification of this compound. The use of a C18 column with a gradient elution of ammonium acetate buffer and acetonitrile allows for good separation of this compound from potential impurities. The UV detection at 255 nm is based on one of the characteristic absorption maxima of the this compound molecule[1]. The method demonstrated excellent linearity over the tested concentration range, with a correlation coefficient exceeding 0.999. The precision and accuracy of the method were found to be within the acceptable limits for analytical methods. The short run time of 30 minutes, including column re-equilibration, allows for a high throughput of samples.
The HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The method has been validated and is suitable for routine analysis in research and quality control laboratories.
Protocols
Detailed Experimental Protocol for this compound Quantification
-
System Preparation:
-
Set up the HPLC system according to the parameters listed in Table 1.
-
Purge the pump with the mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (70% A, 30% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Calibration Curve Construction:
-
Inject 10 µL of each working standard solution in triplicate.
-
Record the peak area for each injection.
-
Plot a calibration curve of the mean peak area versus the concentration of this compound.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
-
Sample Analysis:
-
Inject 10 µL of the prepared sample solution in triplicate.
-
Record the peak area of the this compound peak.
-
Calculate the concentration of this compound in the sample using the calibration curve equation.
-
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
References
Application Notes and Protocols: Preparing Stock Solutions of Activin Signaling Inhibitors in DMSO
Note on Terminology: The initial query for "Aklavin" has been interpreted as a potential reference to the "Activin" signaling pathway, a common target in drug development. This compound is an anthracycline antibiotic, and while relevant to drug research, the request for a signaling pathway diagram aligns more closely with research on signaling inhibitors. This document will focus on preparing stock solutions for a representative small molecule inhibitor of the Activin signaling pathway, SB-431542, in Dimethyl Sulfoxide (DMSO).
Introduction
The Activin signaling pathway, a member of the Transforming Growth-β (TGF-β) superfamily, plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2] Dysregulation of this pathway is implicated in numerous diseases, making it a significant target for drug discovery and development.[3][4] Small molecule inhibitors are invaluable tools for studying these pathways and for developing potential therapeutics.
SB-431542 is a potent and selective inhibitor of the TGF-β type I receptor activin receptor-like kinases (ALKs), specifically ALK4, ALK5, and ALK7.[5][6] By inhibiting these receptors, SB-431542 effectively blocks the phosphorylation of downstream SMAD proteins, thereby inhibiting the canonical Activin/TGF-β signaling cascade.[1][5]
Due to the hydrophobic nature of many small molecule inhibitors, including SB-431542, they often exhibit poor solubility in aqueous solutions. DMSO is a widely used aprotic solvent that can dissolve a broad range of polar and nonpolar compounds, making it an ideal choice for preparing high-concentration stock solutions for in vitro and in vivo studies.[7][8] This document provides a detailed protocol for the preparation of SB-431542 stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative information for preparing a stock solution of SB-431542 in DMSO.
| Parameter | Value | Reference |
| Compound | SB-431542 | [6] |
| Molecular Weight | 384.39 g/mol | [9][10] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [5] |
| Solubility in DMSO | ≥19.22 mg/mL; >10 mM | [9] |
| Recommended Stock Concentration | 10 mM | [6][11] |
| Storage of Powder | -20°C for up to 3 years | [10] |
| Storage of Stock Solution in DMSO | -20°C for up to 1 year; -80°C for up to 2 years | [10] |
Experimental Protocol: Preparation of a 10 mM SB-431542 Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of SB-431542 in DMSO.
Materials:
-
SB-431542 powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Pre-weighing Preparations:
-
Allow the vial of SB-431542 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure all equipment is clean and, where necessary, sterile. Work in a clean and dry environment, such as a laminar flow hood.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of SB-431542 powder. For a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 384.39 g/mol = 3.84 mg
-
Alternatively, for pre-weighed vials (e.g., 10 mg), calculate the volume of DMSO to add:[6] Volume (mL) = Mass (mg) / (Desired Concentration (mM) x Molecular Weight ( g/mol )) Volume (mL) = 10 mg / (10 mmol/L x 384.39 g/mol ) = 2.60 mL
-
-
Dissolving the Compound:
-
Add the calculated volume of high-purity DMSO to the vial containing the SB-431542 powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Visual inspection should show a clear solution with no visible particulates.
-
If the compound does not readily dissolve, gentle warming in a 37°C water bath for a few minutes or brief sonication can aid in solubilization.[6][9]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound over time.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.[10]
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds and solvents.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.
-
Work in a well-ventilated area or a chemical fume hood.
Visualization of Pathways and Workflows
Caption: Workflow for preparing SB-431542 stock solution in DMSO.
Caption: Inhibition of the canonical Activin/TGF-β signaling pathway by SB-431542.
References
- 1. Perspectives of small molecule inhibitors of activin receptor-like kinase in anti-tumor treatment and stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Perspectives of small molecule inhibitors of activin receptor-like kinase in anti-tumor treatment and stem cell differentiation | Semantic Scholar [semanticscholar.org]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. store.reprocell.com [store.reprocell.com]
- 7. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Aklavin Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aklavin, also known as Aclacinomycin A, is an anthracycline antibiotic with potent antitumor activity. Its primary mechanism of action involves the dual inhibition of topoisomerase I and II, enzymes crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering programmed cell death, or apoptosis, in cancer cells. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various cancer cell lines, offering a framework for preclinical drug evaluation and mechanistic studies.
Data Presentation: this compound Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in several common human cancer cell lines. These values represent the concentration of this compound required to inhibit the growth of 50% of the cell population and are key indicators of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.27 |
| HepG2 | Hepatocellular Carcinoma | 0.32 |
| MCF-7 | Breast Adenocarcinoma | 0.62 |
| DU-145 | Prostate Carcinoma | 0.129 |
| HCT-116 | Colorectal Carcinoma | 0.04 |
| K562 | Chronic Myelogenous Leukemia | 0.076 |
Experimental Protocols
Cell Culture Conditions
Successful and reproducible cytotoxicity assays are contingent on maintaining healthy and consistent cell cultures. The following are general guidelines for the cell lines listed above. For detailed protocols, refer to the supplier's instructions (e.g., ATCC).
A549 (Lung Carcinoma):
-
Media: F-12K Medium (ATCC 30-2004) supplemented with 10% fetal bovine serum (FBS).
-
Culture Environment: 37°C, 5% CO2.
-
Subculture: Split sub-confluent cultures (70-80%) at a ratio of 1:3 to 1:8. Seeding density should be between 2 x 10³ and 1 x 10⁴ viable cells/cm².[1]
HepG2 (Hepatocellular Carcinoma):
-
Media: Eagle's Minimum Essential Medium (EMEM) (ATCC 30-2003) supplemented with 10% FBS.
-
Culture Environment: 37°C, 5% CO2.
-
Subculture: Split sub-confluent cultures (70-80%) at a ratio of 1:4 every 3 days or 1:8 every 6 days.[2]
MCF-7 (Breast Adenocarcinoma):
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin and 10% FBS.[3]
-
Culture Environment: 37°C, 5% CO2.[3]
-
Subculture: Split sub-confluent cultures (70-80%) at a ratio of 1:3 to 1:8.
DU-145 (Prostate Carcinoma):
-
Media: Eagle's Minimum Essential Medium (EMEM) (ATCC 30-2003) supplemented with 10% FBS.
-
Culture Environment: 37°C, 5% CO2.
-
Subculture: Split sub-confluent cultures (70-80%) with a recommended seeding density of 2 x 10⁴ cells/cm².[4]
HCT-116 (Colorectal Carcinoma):
-
Media: McCoy's 5a Medium Modified (Gibco #16600) supplemented with 10% FBS.[5]
-
Culture Environment: 37°C, 5% CO2.[5]
-
Subculture: Split sub-confluent cultures (70-80%) at a ratio of 1:3 to 1:10, seeding at 1-3 x 10⁴ cells/cm².[6]
K562 (Chronic Myelogenous Leukemia):
-
Culture Environment: 37°C, 5% CO2.[7]
-
Subculture: Maintain cultures between 1 x 10⁵ and 1 x 10⁶ cells/mL.[7]
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend in complete medium. For suspension cells, ensure a homogenous suspension.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells, higher for suspension cells) in a volume of 100 µL per well.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow cells to attach (for adherent lines) and enter the exponential growth phase.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock) and a no-treatment control.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions. For suspension cells, add the this compound dilutions directly to the wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then aspirate the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Cytotoxicity Assay.
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. A549 Cell Subculture Protocol [a549.com]
- 2. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 3. mcf7.com [mcf7.com]
- 4. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]
- 5. encodeproject.org [encodeproject.org]
- 6. HCT 116. Culture Collections [culturecollections.org.uk]
- 7. K562. Culture Collections [culturecollections.org.uk]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Administration of Aklavin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Aklavin (also known as Aclacinomycin A or Aclarubicin), an anthracycline antibiotic with potent antineoplastic activity, in various mouse models. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, toxicity, and pharmacokinetics of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (Aclacinomycin A) administration in mouse models based on available literature.
Table 1: In Vivo Antitumor Efficacy of Aclacinomycin A in Murine Leukemia Models
| Mouse Model | Administration Route | Dosage Regimen | Outcome |
| Leukemia P-388 | Intraperitoneal (IP) | 0.75 - 6 mg/kg, daily | Dose-dependent inhibition of tumor growth[1][2] |
| Leukemia L-1210 | Oral | 0.6 - 20 mg/kg, daily for 9 days | Antitumor effect observed[1][2] |
| L1210 Leukemia in CDF1 mice | Intraperitoneal (IP) | In combination with Ara-C, daily for 10 days | 459% increase in lifespan, 67% of mice survived for 60 days[3] |
Table 2: Acute Toxicity of Aclacinomycin A in Mice
| Administration Route | LD50 |
| Intravenous (IV) | 35.6 mg/kg[1][2] |
| Oral | 76.5 mg/kg[1][2] |
Note: A study on delayed lethality in mice found that, unlike Adriamycin, Aclacinomycin A administered intraperitoneally did not cause delayed deaths (20-200 days after treatment)[4].
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of this compound in mouse models.
Murine Leukemia Model (L1210 or P388)
This protocol describes the evaluation of this compound's antitumor efficacy in a systemic leukemia model.
Materials:
-
This compound (Aclacinomycin A)
-
Sterile saline or other appropriate vehicle
-
L1210 or P388 leukemia cells
-
6-8 week old DBA/2 or CDF1 mice
-
Syringes and needles for injection (27-30 gauge)
-
Calipers for tumor measurement (if applicable)
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture L1210 or P388 cells in appropriate media and conditions.
-
On Day 0, inoculate mice intraperitoneally (IP) with a predetermined number of viable leukemia cells (e.g., 1 x 10^5 cells/mouse).
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent and dilute to the final desired concentrations with sterile saline immediately before use. Protect the solution from light.
-
Randomly divide the mice into treatment and control groups (n=8-10 mice per group).
-
Starting on Day 1 (24 hours after tumor cell inoculation), administer this compound or vehicle control according to the planned dosage and schedule.
-
Intraperitoneal (IP) Administration: Inject the prepared this compound solution into the peritoneal cavity. For P-388 leukemia, a dose range of 0.75-6 mg/kg daily can be explored[1][2].
-
Oral (PO) Administration: Administer the this compound solution using oral gavage. For L-1210 leukemia, a dose range of 0.6-20 mg/kg daily for 9 days has been used[1][2].
-
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
-
Record the body weight of each mouse every 2-3 days.
-
The primary endpoint is typically survival. Record the date of death for each mouse.
-
Calculate the mean survival time (MST) and the percentage increase in lifespan (%ILS) for each treatment group compared to the control group.
-
Human Tumor Xenograft Model
This protocol provides a general framework for assessing this compound's efficacy against solid human tumors in immunodeficient mice.
Materials:
-
This compound (Aclacinomycin A)
-
Sterile vehicle
-
Human cancer cell line of interest
-
6-8 week old immunodeficient mice (e.g., nude, SCID, or NOD/SCID)
-
Matrigel (optional)
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture and Tumor Implantation:
-
Culture the human cancer cells in appropriate media.
-
Harvest the cells and resuspend them in sterile saline or media, with or without Matrigel, at the desired concentration.
-
Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
This compound Administration:
-
Prepare and administer this compound as described in the leukemia model protocol. The route of administration (e.g., IP, IV, or PO) and dosing schedule will need to be optimized for the specific tumor model and research question.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). The study can be terminated when tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound, as an anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms. It is a known inhibitor of both topoisomerase I and II, enzymes crucial for DNA replication and transcription[1]. By intercalating into the DNA, it disrupts these processes[5]. Furthermore, this compound can induce the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis[5][6].
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Figure 2: General experimental workflow for an in vivo xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Experimental studies on aclacinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absence of delayed lethality in mice treated with aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Aclarubicin Hydrochloride? [synapse.patsnap.com]
- 6. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
Probing Aklavin-DNA Interactions Using Circular Dichroism Spectroscopy: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed guide to utilizing circular dichroism (CD) spectroscopy for the qualitative and quantitative analysis of the interaction between the anthracycline antibiotic, Aklavin, and DNA. This compound is a potent chemotherapeutic agent, and understanding its binding mechanism to DNA is crucial for the development of new and improved cancer therapies. CD spectroscopy is a powerful technique for studying the conformational changes in chiral macromolecules like DNA upon ligand binding.
Introduction to this compound-DNA Interaction and Circular Dichroism
This compound is known to intercalate into DNA, leading to significant structural perturbations. A key characteristic of this compound's interaction with certain DNA sequences, particularly those with alternating purine-pyrimidine steps like poly(dG-dC), is the induction of a conformational transition from the canonical right-handed B-form DNA to the left-handed Z-form DNA.[1] This dramatic change in DNA helicity is readily detectable by CD spectroscopy.
Circular dichroism is an absorption spectroscopy technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. DNA, being a chiral molecule, exhibits a characteristic CD spectrum that is sensitive to its conformation. The typical CD spectrum of B-DNA shows a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (related to helicity). In contrast, Z-DNA displays an inverted spectrum with a negative band near 290 nm and a positive band around 260 nm.[1][2] By monitoring these spectral changes, CD spectroscopy provides valuable insights into the binding mode and the conformational impact of ligands like this compound on DNA.
Quantitative Data Summary
The interaction of this compound with DNA can be quantified by monitoring the changes in the CD signal at specific wavelengths as a function of the this compound concentration. The following table summarizes the reported changes in the CD spectrum of the self-complementary hexanucleotide d(CG)6 upon titration with this compound, demonstrating the B- to Z-DNA transition.
| Molar Ratio [this compound]/[d(CG)6] | Ellipticity at 300 nm (mdeg) | Ellipticity at 255 nm (mdeg) | Inferred DNA Conformation |
| 0:1 | +0.24 | -3.19 | B-DNA |
| 1:1 | -0.66 | -1.65 | B-Z intermediate |
| 2:1 | -1.39 | -0.94 | Z-DNA |
Table 1: Circular Dichroism data for the titration of d(CG)6 with this compound hydrochloride. The data illustrates the characteristic spectral shift from B-DNA to Z-DNA.[1]
Experimental Protocols
This section provides a detailed protocol for performing a CD titration experiment to study the interaction of this compound with a DNA oligomer, such as d(CG)6, and for the subsequent thermodynamic analysis.
Protocol 1: Circular Dichroism Titration of this compound with DNA
1. Materials and Reagents:
-
This compound hydrochloride (or other salt form)
-
Lyophilized DNA oligomer (e.g., HPLC-purified d(CG)6)
-
Buffer solution: e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.4. All buffer components should be of high purity and the buffer should be filtered through a 0.22 µm filter.
-
High-purity water (Milli-Q or equivalent)
-
Quartz cuvette with a 1 cm path length
-
CD Spectropolarimeter
2. Preparation of Stock Solutions:
-
DNA Stock Solution: Dissolve the lyophilized DNA oligomer in the buffer to a concentration of approximately 1 mM. Determine the exact concentration by measuring the absorbance at 260 nm using the appropriate molar extinction coefficient for the specific DNA sequence. Store the stock solution at -20°C.
-
This compound Stock Solution: Prepare a stock solution of this compound in the same buffer to a concentration of approximately 1 mM. Protect the solution from light and store at 4°C for short-term use or -20°C for long-term storage.
3. Experimental Procedure:
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas supply at least 30 minutes before use to allow the lamp to warm up and to purge the system.
-
Set the experimental parameters:
-
Wavelength range: 220-320 nm (to observe the DNA conformational changes) and 350-600 nm (to monitor the induced CD of the ligand, if any).
-
Data pitch: 1 nm
-
Scanning speed: 100 nm/min
-
Bandwidth: 1 nm
-
Response time: 2 s
-
Accumulations: 3-5 scans (to improve signal-to-noise ratio)
-
Temperature: 25°C (or desired temperature, controlled by a Peltier device)
-
-
-
Blank Measurement:
-
Fill the quartz cuvette with the buffer solution.
-
Record a baseline spectrum. This will be subtracted from all subsequent sample spectra.
-
-
DNA Spectrum:
-
Prepare a DNA sample by diluting the stock solution in the buffer to the desired final concentration (e.g., 20 µM) in the cuvette.
-
Record the CD spectrum of the DNA alone.
-
-
Titration:
-
Add small aliquots of the this compound stock solution directly to the DNA solution in the cuvette.
-
After each addition, gently mix the solution by pipetting up and down (avoiding bubble formation) and allow the system to equilibrate for 2-5 minutes.
-
Record the CD spectrum after each addition of this compound.
-
Continue the titration until the desired final molar ratio of [this compound]/[DNA] is reached (e.g., 2:1 or until saturation is observed).
-
4. Data Processing and Analysis:
-
Subtract the buffer baseline from each recorded spectrum.
-
Correct for dilution by multiplying the observed ellipticity at each titration point by the dilution factor (V_initial + V_added) / V_initial.
-
Plot the molar ellipticity [θ] as a function of wavelength for each titration point. Molar ellipticity can be calculated using the following formula: [θ] = (θ_obs * 100) / (c * l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of DNA (in mol/L), and l is the path length of the cuvette (in cm).
-
To determine the binding affinity, plot the change in molar ellipticity at a specific wavelength (e.g., 295 nm for the B-Z transition) against the concentration of this compound. Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) to calculate the binding constant (Ka).
Caption: Experimental workflow for CD titration of this compound with DNA.
Protocol 2: Thermodynamic Analysis of this compound-DNA Interaction
To determine the thermodynamic parameters (Gibbs free energy change, ΔG; enthalpy change, ΔH; and entropy change, ΔS) of the this compound-DNA interaction, CD titration experiments can be performed at different temperatures.
1. Experimental Procedure:
-
Follow the procedure outlined in Protocol 1 for the CD titration.
-
Repeat the entire titration experiment at a minimum of three different temperatures (e.g., 20°C, 25°C, 30°C, 37°C). Ensure accurate temperature control using a Peltier device.
2. Data Analysis (van't Hoff Analysis):
-
For each temperature, determine the binding constant (Ka) from the CD titration data as described in Protocol 1.
-
Calculate the Gibbs free energy change (ΔG) at each temperature using the following equation: ΔG = -RT ln(Ka) where R is the gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.
-
Create a van't Hoff plot by plotting ln(Ka) versus 1/T.
-
The enthalpy change (ΔH) and entropy change (ΔS) can be determined from the linear fit of the van't Hoff plot, based on the van't Hoff equation: ln(Ka) = (-ΔH/R)(1/T) + (ΔS/R) The slope of the line is equal to -ΔH/R, and the y-intercept is equal to ΔS/R.
Caption: Workflow for thermodynamic analysis of this compound-DNA interaction.
Visualization of this compound-Induced DNA Conformational Change
The binding of this compound to a GC-rich DNA sequence induces a significant conformational change from the right-handed B-form to the left-handed Z-form. This transition is the primary observable in the CD spectrum.
Caption: this compound induces a B-DNA to Z-DNA conformational transition.
Conclusion
Circular dichroism spectroscopy is an invaluable tool for elucidating the interaction between this compound and DNA. It provides a straightforward method to observe the this compound-induced B-DNA to Z-DNA conformational transition and allows for the quantitative determination of binding affinity and thermodynamic parameters. The protocols and data presented in this application note offer a comprehensive guide for researchers in pharmacology, biochemistry, and drug discovery to investigate the molecular mechanisms of this compound and similar DNA-binding agents.
References
Application Notes and Protocols for Fluorescence Microscopy of Aklavin Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aklavin, also known as Aclarubicin, is an anthracycline antibiotic with potent antineoplastic activity. A key aspect of understanding its efficacy and mechanism of action is visualizing and quantifying its uptake into cancer cells. This compound possesses intrinsic fluorescence, making it a suitable candidate for direct visualization by fluorescence microscopy without the need for external fluorescent labeling. This document provides detailed application notes and protocols for the study of this compound's cellular uptake using fluorescence microscopy.
This compound's cytotoxic effects are attributed to multiple mechanisms, including the inhibition of topoisomerase I and II and the generation of reactive oxygen species (ROS)[1][2]. Visualizing the subcellular localization of this compound can provide insights into its primary sites of action. A study by Ishihara et al. (2017) demonstrated that Aclarubicin emits fluorescence and can be visualized using a red filter, with excitation and emission maxima in the ranges of 530-550 nm and around 575 nm, respectively. This study also revealed that Aclarubicin accumulates in the mitochondria of living human cells[3][4].
Data Presentation
Quantitative Analysis of this compound Cellular Uptake
The intrinsic fluorescence of this compound allows for the quantification of its cellular uptake by measuring the fluorescence intensity within cells. While specific tabular data from a single source is limited, the following table structure is provided as a template for researchers to compile their data for comparative analysis. Data can be obtained by measuring the mean fluorescence intensity of individual cells or cell populations using imaging software after fluorescence microscopy.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Subcellular Localization |
| e.g., HeLa | 1 | 2 | e.g., 150 ± 15 | e.g., Mitochondria, Nucleus |
| 5 | 2 | e.g., 450 ± 35 | e.g., Mitochondria, Nucleus | |
| 10 | 2 | e.g., 800 ± 50 | e.g., Mitochondria, Nucleus | |
| e.g., MCF-7 | 5 | 1 | e.g., 300 ± 25 | e.g., Mitochondria, Cytoplasm |
| 5 | 4 | e.g., 750 ± 60 | e.g., Mitochondria, Nucleus | |
| 5 | 8 | e.g., 1200 ± 90 | e.g., Mitochondria, Nucleus |
This table is a template. Researchers should populate it with their own experimental data.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Uptake
This protocol is adapted from methods for imaging fluorescent anthracyclines and is optimized for the known properties of this compound[5][6].
Materials:
-
This compound hydrochloride (Aclarubicin hydrochloride)
-
Appropriate cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope equipped with a suitable filter set (e.g., for TRITC or Texas Red, with excitation around 530-550 nm and emission around 575 nm)[3]
-
Incubation chamber for live-cell imaging (maintaining 37°C and 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed the cells of interest onto glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in sterile DMSO or water.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in pre-warmed complete cell culture medium.
-
-
Drug Incubation:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for the desired time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) in the live-cell imaging incubation chamber.
-
-
Fluorescence Microscopy:
-
Place the imaging dish on the stage of the fluorescence microscope within the incubation chamber.
-
Use the appropriate filter set to visualize this compound's fluorescence (Excitation: ~540 nm, Emission: ~580 nm)[3].
-
Acquire images at different time points to observe the dynamics of cellular uptake and subcellular localization.
-
It is advisable to also acquire brightfield or phase-contrast images to visualize the cell morphology.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity within individual cells or defined subcellular regions.
-
To quantify, outline the cells (and nucleus or mitochondria if desired) and measure the mean fluorescence intensity.
-
Subtract the background fluorescence from an area without cells.
-
Protocol 2: Fixed-Cell Imaging of this compound Uptake
This protocol is suitable for endpoint assays and colocalization studies.
Materials:
-
Same as Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding and Drug Incubation:
-
Follow steps 1-3 from Protocol 1.
-
-
Cell Fixation:
-
After the desired incubation time, remove the this compound-containing medium and wash the cells twice with PBS.
-
Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature to fix the cells.
-
Wash the cells three times with PBS.
-
-
Nuclear Counterstaining (Optional):
-
If desired, incubate the fixed cells with a DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Add a drop of mounting medium to the cells and cover with a coverslip.
-
Seal the coverslip with nail polish to prevent drying.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for this compound and the nuclear stain.
-
Mandatory Visualizations
Experimental Workflow for this compound Cellular Uptake Imaging
Caption: Workflow for fluorescence microscopy of this compound uptake.
Signaling Pathways Affected by this compound
This compound exerts its anticancer effects through two primary mechanisms: inhibition of topoisomerase II and generation of reactive oxygen species (ROS)[1][2].
1. Topoisomerase II Inhibition Pathway:
This compound acts as a catalytic inhibitor of topoisomerase II. Unlike topoisomerase poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex, this compound prevents the binding of topoisomerase II to DNA. This inhibition of the enzyme's catalytic cycle leads to the disruption of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis[7][8].
References
- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aclarubicin, an anthracycline anti-cancer drug, fluorescently contrasts mitochondria and reduces the oxygen consumption rate in living human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Uptake Assays to Monitor Anthracyclines Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using In Vitro Live-cell Imaging to Explore Chemotherapeutics Delivered by Lipid-based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping of DNA topoisomerase II poisons (etoposide, clerocidin) and catalytic inhibitors (aclarubicin, ICRF-187) to four distinct steps in the topoisomerase II catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structural Elucidation of Aklavin via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aklavin, a member of the anthracycline class of antibiotics, is a polyketide natural product with significant biological activity. Its complex polycyclic structure necessitates the use of advanced analytical techniques for unambiguous structural elucidation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the three-dimensional structure of organic molecules like this compound in solution. This document provides a comprehensive guide to the application of various NMR spectroscopic techniques for the structural elucidation of this compound, including detailed experimental protocols and data interpretation strategies.
Quantitative NMR Data for this compound
A complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) NMR signals is the foundation of structural elucidation. The following tables summarize the reported chemical shift data for this compound. It is important to note that chemical shifts can be influenced by the solvent, temperature, and pH of the sample.
Table 1: ¹H NMR Chemical Shift Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Table 2: ¹³C NMR Chemical Shift Data of this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results |
Table 3: Key 2D NMR Correlations for this compound
| Experiment | Key Correlations | Structural Information |
| COSY | Data not available in search results | Reveals proton-proton coupling networks, establishing connectivity within spin systems. |
| HSQC | Data not available in search results | Correlates directly bonded protons and carbons, assigning carbons bearing protons. |
| HMBC | Data not available in search results | Shows long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons. |
Experimental Protocols for NMR Analysis of this compound
The successful acquisition of high-quality NMR data is paramount for structural elucidation. The following are detailed protocols for key NMR experiments.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.
1D NMR Spectroscopy
2.2.1 ¹H NMR (Proton NMR)
-
Objective: To determine the number of different types of protons, their chemical environments, relative numbers (integration), and coupling patterns (multiplicity).
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW): Typically 0-15 ppm.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds to allow for full relaxation of the protons.
-
Acquisition Time (AQ): At least 2-3 seconds for good resolution.
-
2.2.2 ¹³C NMR (Carbon-13 NMR)
-
Objective: To determine the number of different types of carbon atoms in the molecule.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW): Typically 0-220 ppm.
-
Number of Scans (NS): 1024 to 4096 scans or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
2D NMR Spectroscopy
2.3.1 COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Pulse Program: cosygpmf or similar gradient-selected COSY sequence.
-
Key Parameters:
-
Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments (in F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
2.3.2 HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify which protons are directly attached to which carbon atoms.
-
Pulse Program: hsqcedetgpsisp2 or a similar sensitivity-enhanced, edited HSQC sequence. This allows for the differentiation of CH, CH₂, and CH₃ groups by phase.
-
Key Parameters:
-
Spectral Width (SW): ¹H dimension (F2) as in ¹H NMR; ¹³C dimension (F1) covering the expected range of protonated carbons (e.g., 10-160 ppm).
-
Number of Increments (in F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
2.3.3 HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different spin systems and assigning quaternary carbons.
-
Pulse Program: hmbcgplpndqf or similar gradient-selected HMBC sequence.
-
Key Parameters:
-
Spectral Width (SW): ¹H dimension (F2) as in ¹H NMR; ¹³C dimension (F1) covering the full ¹³C chemical shift range (0-220 ppm).
-
Number of Increments (in F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Long-Range Coupling Delay (CNST2): Optimized for an average long-range J-coupling of 8-10 Hz.
-
Workflow for Structural Elucidation of this compound
The process of elucidating the structure of this compound using NMR data follows a logical progression. The following diagram illustrates a typical workflow.
This compound's Putative Biological Signaling Interaction
This compound, as an anthracycline antibiotic, is known to exert its cytotoxic effects primarily through intercalation into DNA, leading to the inhibition of DNA replication and transcription. This ultimately triggers apoptotic cell death. The following diagram illustrates this simplified signaling pathway.
Conclusion
NMR spectroscopy is an indispensable tool for the complete structural elucidation of complex natural products like this compound. A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, leading to the determination of the planar structure and relative stereochemistry. The protocols and workflows outlined in this document provide a robust framework for researchers and scientists engaged in the study of this compound and other anthracycline antibiotics, facilitating drug development and a deeper understanding of their mechanism of action.
Troubleshooting & Optimization
Improving Aklavin solubility for in vitro assays
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with Aklavin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is an anthracycline antibiotic, a class of compounds widely used in cancer chemotherapy[1]. Like many complex organic molecules, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This low solubility can lead to precipitation, which results in an inaccurate final concentration in your experiment, potentially causing unreliable and non-reproducible data[2].
Q2: What are the most common causes of this compound precipitation in cell culture media?
Precipitation of this compound is a frequent issue that can stem from several factors:
-
Low Aqueous Solubility : this compound is inherently hydrophobic and has limited solubility in water-based media[3].
-
High Final Concentration : The intended final concentration of this compound in the culture medium may surpass its solubility limit[3].
-
Solvent Shock : This occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous medium, causing the compound to "crash out" of the solution[3].
-
Media Components : Interactions with salts, proteins, and other components in the culture medium can reduce solubility[4].
-
Temperature and pH : Fluctuations in temperature or shifts in the pH of the medium during an experiment can alter the solubility of the compound[4]. Cell metabolism, for instance, can cause pH changes in the culture medium over time[5].
Q3: What is the recommended solvent for preparing an this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly used organic solvent for preparing stock solutions of hydrophobic compounds like this compound due to its high solubilizing capacity for both polar and nonpolar compounds[2][6]. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Ideally, the concentration should be below 0.5% and must not exceed 1%[3]. It is critical to include a vehicle control in all experiments, which consists of the medium with the same final DMSO concentration but without this compound, to account for any effects of the solvent on the cells[7].
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
Before conducting your main experiment, it is highly advisable to perform a simple solubility test to find the maximum soluble concentration of this compound in your specific medium. A detailed protocol for this assay is provided in the "Experimental Protocols" section of this guide. This involves creating a series of dilutions and visually inspecting for precipitation[4].
Q6: Are there alternative methods or additives that can improve this compound's solubility?
Yes, if you continue to face solubility issues, several strategies can be employed:
-
Use of Solubilizing Agents : Additives like Bovine Serum Albumin (BSA) or cyclodextrins can help keep hydrophobic compounds in solution[5][8]. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility[8].
-
pH Adjustment : The solubility of some compounds can be improved by adjusting the pH of the medium, although this must be done carefully to avoid affecting cell viability[9].
-
Co-solvents : Using a mixture of solvents might enhance solubility. However, the toxicity of any co-solvent system on the specific cell line must be evaluated[10].
Troubleshooting Guide
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to Media
This is often due to "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution.
| Possible Cause | Solution |
| High Final Concentration | The desired concentration exceeds this compound's solubility limit. Try using a lower final concentration or perform a solubility test to determine the maximum limit[5]. |
| Insufficient Mixing | The concentrated DMSO stock is not dispersing quickly enough. Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion[5]. |
| Temperature Difference | Mixing solutions at different temperatures can affect solubility. Ensure that both your this compound stock and the culture medium are at the same temperature (e.g., 37°C) before mixing[5]. |
| Serial Dilution | Prepare an intermediate dilution of the this compound stock in pre-warmed medium. This gradual reduction in solvent concentration can prevent precipitation[5]. |
Issue 2: Precipitate Forms Over Time During Incubation
This may indicate that the compound is unstable under the culture conditions or its concentration is at the very edge of its solubility limit.
| Possible Cause | Solution |
| Compound Instability | The compound may be degrading over time. While many compounds are stable, it's a possibility to consider, especially with prolonged incubation[11]. Reduce the incubation time if your experimental design allows. |
| Media Evaporation | Evaporation from culture plates can increase the concentration of all components, pushing this compound past its solubility limit. Ensure your incubator has proper humidification and that culture vessels are well-sealed[12][13]. |
| pH Shift in Medium | Cell metabolism can alter the pH of the medium, affecting compound solubility. Use a medium with a stronger buffering system (e.g., containing HEPES) and monitor the pH during the experiment[5]. |
| Interaction with Serum | If using a low-serum or serum-free medium, solubility issues may be more pronounced. Proteins in serum, like albumin, can help solubilize hydrophobic compounds[3]. Consider if your experiment can tolerate a higher serum concentration. |
Quantitative Data on Solvent Use
| Solvent | Use Case | Max Recommended Final Concentration in Media | Notes |
| DMSO | Primary choice for stock solutions of hydrophobic compounds. | < 0.5% (ideal), ≤ 1% (maximum) | Miscible with water; can be toxic to cells at higher concentrations[3][6]. |
| Ethanol | Alternative for some compounds. | < 1% | Can be more toxic to cells than DMSO; evaporation can be an issue[8]. |
| Methanol | Used occasionally, but generally more toxic. | < 0.1% | Can inhibit certain enzymes like aldehyde oxidase and xanthine oxidase[14]. |
| PBS/Saline | Not suitable for dissolving hydrophobic this compound directly. | N/A | Used for diluting already solubilized stock solutions[7]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution, which is a standard practice for storing and using hydrophobic compounds.
-
Weighing : Accurately weigh out the required amount of this compound powder using a calibrated analytical balance. For example, for 1 ml of a 10 mM solution (this compound MW: ~581.58 g/mol ), you would need 5.82 mg.
-
Dissolution : Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of 100% sterile DMSO (e.g., 1 mL).
-
Mixing : Vortex the tube vigorously for several minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution[7].
-
Sterilization : DMSO solutions are typically not filter sterilized as the solvent can degrade some filter membranes. Prepare the solution using aseptic techniques in a laminar flow hood[15].
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound degradation and precipitation[13][15]. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: A Simple Assay to Determine Maximum Soluble Concentration
This assay helps you find the highest concentration of this compound that remains in solution in your specific cell culture medium.
-
Preparation : Prepare a 10 mM stock solution of this compound in DMSO as described above.
-
Serial Dilutions : In separate sterile microcentrifuge tubes, add a fixed volume of your complete cell culture medium (e.g., 1 mL).
-
Dosing : Add different volumes of the this compound stock solution to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a control tube containing only the medium and the highest volume of DMSO used[4].
-
Incubation : Vortex each tube gently and incubate at 37°C for a period that mimics your experiment's duration (e.g., 2, 24, or 48 hours)[4].
-
Visual Inspection : After incubation, carefully observe each tube against a dark background for any signs of visible precipitate or cloudiness. Also, inspect a small drop under a microscope to check for micro-precipitates[5].
-
Determination : The highest concentration that remains clear and free of precipitate is the approximate maximum soluble concentration of this compound in your specific medium under your experimental conditions.
Visualizations
Experimental Workflow: Preparing this compound Working Solution
Caption: Workflow for preparing and applying this compound working solution.
Troubleshooting Logic for this compound Precipitation
References
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Culture Academy [procellsystem.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
Technical Support Center: Optimizing Aklavin Concentration for Cytotoxicity Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Aklavin for in vitro cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is an anthracycline antibiotic that exhibits anti-tumor activity. Its primary mechanism of action is the inhibition of DNA topoisomerase II.[1][2][3] By stabilizing the topoisomerase II-DNA complex, this compound prevents the re-ligation of double-strand breaks, which leads to the accumulation of DNA damage and ultimately triggers apoptosis (programmed cell death).[1][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is sparingly soluble in water but can be dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for cell culture experiments. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What is a safe concentration of DMSO to use in my cell culture experiments?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. It is essential to include a vehicle control (medium with the same final concentration of DMSO as the this compound-treated wells) in your experiments to ensure that the observed cytotoxicity is due to this compound and not the solvent.
Q4: How do I determine the optimal concentration range of this compound for my specific cell line?
The optimal concentration range for this compound can vary significantly between different cancer cell lines. Therefore, it is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A typical starting point for a dose-response study would be to use a broad range of concentrations, for example, from 0.01 µM to 100 µM, in a series of 10-fold dilutions. Based on the initial results, a narrower range can be tested to accurately determine the IC50 value.
Q5: How long should I incubate the cells with this compound?
The incubation time is a critical parameter and should be optimized for your specific experimental goals and cell line. Common incubation times for cytotoxicity assays range from 24 to 72 hours. A time-course experiment can be performed to determine the optimal duration of this compound exposure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. |
| Low or no cytotoxic effect observed | - this compound concentration is too low- Incubation time is too short- Cell line is resistant to this compound- this compound has degraded | - Test a higher range of concentrations.- Increase the incubation period.- Confirm the sensitivity of your cell line from the literature or test a known sensitive cell line as a positive control.- Prepare fresh this compound stock solutions and protect from light. |
| Precipitation of this compound in the cell culture medium | - this compound concentration exceeds its solubility in the medium- High concentration of DMSO in the final solution | - Lower the final concentration of this compound.- Prepare the final working solution by adding the this compound stock solution to the pre-warmed medium slowly while gently mixing. |
| Inconsistent IC50 values across experiments | - Variation in cell density at the time of treatment- Changes in cell culture conditions (e.g., media, serum)- Different passage numbers of cells | - Seed cells at a consistent density and ensure they are in the logarithmic growth phase.- Maintain consistent cell culture practices.- Use cells within a defined passage number range for all experiments. |
Data Presentation
The following table can be used to summarize the cytotoxic effects of this compound on various cancer cell lines. Researchers should populate this table with their experimentally determined IC50 values.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Example: MCF-7 | Breast Cancer | 48 | User-determined value |
| Example: HeLa | Cervical Cancer | 48 | User-determined value |
| Example: A549 | Lung Cancer | 72 | User-determined value |
| Example: U937 | Leukemia | 24 | User-determined value |
Experimental Protocols
MTT Assay for Determining this compound Cytotoxicity
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., <0.5%).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.
Caption: this compound-induced apoptosis via Topoisomerase II inhibition.
References
- 1. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase II inhibitor-induced apoptosis in thymocytes and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Hsp90 acts synergistically with topoisomerase II poisons to increase the apoptotic killing of cells due to an increase in topoisomerase II mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Aklavin degradation in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Aklavin during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in experimental settings?
A1: this compound, like other anthracyclines, is susceptible to degradation under various conditions. The primary factors include exposure to certain pH levels, high temperatures, and light.[1][2] Oxidative conditions can also contribute to the degradation of this compound. It is crucial to control these factors throughout your experiment to ensure the integrity of the compound.
Q2: How can I minimize this compound degradation when preparing solutions?
A2: To minimize degradation, it is recommended to prepare this compound solutions fresh for each experiment whenever possible. Use high-purity solvents and protect the solution from light by using amber vials or covering the container with aluminum foil.[3] Preparing solutions at a slightly acidic to neutral pH may also enhance stability, though specific data for this compound is limited. It is advisable to perform preliminary stability tests under your specific experimental conditions.
Q3: What are the best practices for storing this compound, both as a solid and in solution?
A3: For solid this compound, store it in a tightly sealed container in a refrigerator or freezer, protected from light and moisture. For this compound solutions, short-term storage at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles which can accelerate degradation. Always protect solutions from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | This compound degradation leading to lower effective concentrations. | Prepare fresh this compound solutions for each experiment. Protect solutions from light and heat at all times. Validate the concentration of your stock solution regularly using a stability-indicating analytical method. |
| Appearance of unknown peaks in HPLC analysis | Formation of this compound degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products. Optimize storage and handling procedures to minimize their formation. Use a validated stability-indicating HPLC method for analysis.[4][5][6][7] |
| Loss of this compound potency over time in solution | Hydrolysis, oxidation, or photodegradation. | Store solutions at low temperatures and protected from light. Consider using an inert gas overlay (e.g., argon or nitrogen) for long-term storage to prevent oxidation.[3] |
Quantitative Data Summary
| Parameter | Condition | Expected Impact on this compound Stability |
| pH | Acidic (below pH 4) | Potential for hydrolysis of the glycosidic bond. |
| Neutral (pH 7) | Generally more stable, but still susceptible to degradation. | |
| Alkaline (above pH 8) | Increased rate of degradation. | |
| Temperature | Refrigerated (2-8°C) | Slows down degradation significantly for short-term storage. |
| Room Temperature (~25°C) | Increased rate of degradation. Avoid prolonged exposure. | |
| Elevated Temperatures (>40°C) | Rapid degradation. | |
| Light | UV or broad-spectrum light | Can induce photodegradation. |
| Oxidation | Presence of oxygen or oxidizing agents | Can lead to the formation of degradation products. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Dissolve the this compound powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[1][2][8]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution (e.g., in 0.1 M HCl) at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate this compound solution (e.g., in 0.1 M NaOH) at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat this compound solution (e.g., in water or buffer) at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose this compound solution to a light source (e.g., UV lamp or a photostability chamber).
General Procedure:
-
Prepare a solution of this compound at a known concentration.
-
Expose aliquots of the solution to the different stress conditions for various time points.
-
At each time point, neutralize the acid/base stressed samples.
-
Analyze all samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to monitor the degradation of this compound and the formation of degradation products.
-
Characterize the major degradation products using techniques like mass spectrometry (MS).[9][10][11][12]
Visualizations
Caption: Workflow for assessing this compound stability through forced degradation studies.
Caption: Factors contributing to the degradation of this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. identification-of-degradation-products-by-adopting-gc-or-hplc-ms-techniques - Ask this paper | Bohrium [bohrium.com]
- 10. ijper.org [ijper.org]
- 11. mdpi.com [mdpi.com]
- 12. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Aklavin precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aklavin (Aclarubicin) in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Aclarubicin, is an anthracycline antibiotic with potent anti-cancer properties.[1] Its primary mechanism of action is the inhibition of DNA topoisomerase I and II.[2] This inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[3][4][5]
Q2: What are the common signs of this compound precipitation in my cell culture?
This compound precipitation can manifest as:
-
Visible particles: You may observe small, dark, or crystalline particles floating in the media or settled at the bottom of the culture vessel.
-
Cloudiness or turbidity: The cell culture medium may appear hazy or cloudy upon addition of the this compound working solution.
-
Color change: this compound solutions are typically colored, and precipitation may lead to an uneven color distribution in the medium.
Q3: Why is my this compound precipitating in the cell culture medium?
Several factors can contribute to this compound precipitation:
-
Poor Solubility: this compound has low aqueous solubility.
-
Improper Stock Solution Preparation: Incorrect solvent, concentration, or storage can lead to instability and precipitation upon dilution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will cause it to precipitate.
-
pH of the Medium: The pH of the cell culture medium can affect the stability and solubility of this compound.
-
Temperature Fluctuations: Changes in temperature, such as moving from cold storage to a 37°C incubator, can decrease the solubility of some compounds.
-
Interaction with Media Components: Components in the culture medium, such as salts and proteins in serum, can potentially interact with this compound and reduce its solubility.
Troubleshooting Guide
Problem: this compound precipitates immediately upon addition to the cell culture medium.
| Potential Cause | Recommended Solution |
| Highly Concentrated Stock Solution | Prepare a lower concentration stock solution. While this compound is highly soluble in DMSO, a very high stock concentration can lead to a sharp polarity change when diluted in aqueous media, causing precipitation. |
| Rapid Addition of Stock Solution | Add the this compound stock solution to the pre-warmed (37°C) cell culture medium dropwise while gently swirling the flask or plate. This allows for gradual mixing and reduces localized high concentrations. |
| Incorrect Solvent | Ensure your this compound stock is prepared in an appropriate solvent. DMSO is the recommended solvent for this compound. |
Problem: this compound precipitates over time in the incubator.
| Potential Cause | Recommended Solution |
| Compound Instability | The stability of anthracyclines in aqueous solutions can be pH and temperature-dependent. Degradation over time can lead to the formation of less soluble byproducts. Minimize the time the compound is in the culture medium before your experimental endpoint. |
| Media Evaporation | Ensure proper humidification in the incubator to prevent evaporation from your culture plates or flasks. Evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit. |
| Interaction with Serum Proteins | If using a high percentage of serum, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (Aclarubicin) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Methodology:
-
Calculate the required mass of this compound:
-
The molecular weight of Aclarubicin is 811.9 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 811.9 g/mol * 1 mL = 0.008119 g = 8.12 mg
-
-
-
Weigh the this compound powder:
-
In a sterile environment (e.g., a biological safety cabinet), carefully weigh out 8.12 mg of this compound powder.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
Vortex gently until the powder is completely dissolved. The solution should be clear.
-
-
Aliquot and Store:
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. This compound solutions are light-sensitive and should be protected from light.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol describes the dilution of the this compound stock solution into cell culture medium to achieve the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., RPMI-1640 or DMEM with serum and supplements)
-
Sterile serological pipettes and pipette tips
Methodology:
-
Determine the required volume of stock solution:
-
Use the formula: C1V1 = C2V2
-
C1 = Concentration of the stock solution (10 mM)
-
V1 = Volume of the stock solution to add (unknown)
-
C2 = Desired final concentration in the culture medium (e.g., 1 µM)
-
V2 = Final volume of the cell culture medium
-
-
Example for a final concentration of 1 µM in 10 mL of medium:
-
(10,000 µM) * V1 = (1 µM) * (10 mL)
-
V1 = (1 µM * 10 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
-
Add this compound to the medium:
-
Gently swirl the flask or plate containing the pre-warmed cell culture medium.
-
While swirling, add the calculated volume (1 µL in the example) of the 10 mM this compound stock solution dropwise to the medium.
-
Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.5%) to avoid solvent toxicity to the cells.
-
-
Mix and Use:
-
Gently mix the medium to ensure even distribution of this compound.
-
The this compound-containing medium is now ready for treating your cells.
-
Data Presentation
Table 1: Solubility of this compound (Aclarubicin)
| Solvent | Solubility | Source |
| DMSO | ≥ 125 mg/mL | [2][6] |
| Water | 0.218 mg/mL (Predicted) | [6][7][8] |
| Ethanol | Data not readily available | |
| DMF | 25 mg/mL | [9] |
Visualizations
This compound's Mechanism of Action: Signaling Pathway
Caption: Downstream signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: Logical workflow for troubleshooting this compound precipitation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by DNA topoisomerase I and II inhibitors in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation | MDPI [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. toku-e.com [toku-e.com]
Aklavin Technical Support Center: Stability and Long-Term Storage Guidelines
This technical support center provides guidance on the stability and long-term storage of Aklavin. The information is intended for researchers, scientists, and drug development professionals. Please note that while this compound belongs to the anthracycline class of antibiotics, specific stability data for this compound is limited in publicly available literature. Therefore, the following recommendations are based on general knowledge of anthracycline stability and should be supplemented with in-house stability studies for specific formulations and applications.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for the long-term storage of solid this compound?
For long-term storage, solid this compound should be stored in a well-sealed container, protected from light and moisture, at a controlled temperature of 2-8°C. Under these conditions, the compound is expected to remain stable for an extended period. It is crucial to prevent exposure to humidity, as moisture can accelerate degradation.
Q2: How should I store this compound in solution?
This compound solutions are less stable than the solid form and are susceptible to degradation. For short-term storage (up to 24 hours), solutions can be stored at 2-8°C, protected from light. For longer-term storage, it is recommended to prepare aliquots of the solution in a suitable solvent and store them at -20°C or lower. Avoid repeated freeze-thaw cycles, as this can lead to degradation. The stability of this compound in solution is highly dependent on the solvent, pH, and storage temperature.
Q3: What factors can affect the stability of this compound?
Several factors can influence the stability of this compound:
-
pH: this compound, like other anthracyclines, is known to be pH-sensitive. Stability is generally greater in neutral to slightly acidic conditions. Both strongly acidic and alkaline conditions can lead to rapid degradation.
-
Temperature: Elevated temperatures accelerate the degradation of this compound in both solid and solution forms.
-
Light: Exposure to light, particularly UV light, can cause photodegradation. This compound should always be handled and stored in light-protected conditions.
-
Oxidizing agents: Contact with oxidizing agents can lead to the chemical degradation of the this compound molecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color of solid this compound (e.g., from red/orange to brownish). | Degradation due to exposure to light, moisture, or high temperature. | Discard the product as it may have degraded. Ensure proper storage conditions are maintained for new batches. |
| Precipitation observed in a stored this compound solution. | The solution may be supersaturated, or the solvent may not be optimal for long-term storage. Degradation products may also be precipitating. | Try gently warming the solution to redissolve the precipitate. If it does not redissolve, it is likely a degradation product, and the solution should be discarded. For future preparations, consider using a different solvent or a lower concentration. |
| Loss of biological activity or inconsistent results in experiments. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from solid this compound. Perform a stability study on your solution under your specific experimental conditions to determine its usable lifetime. |
| Unexpected peaks in HPLC analysis of this compound. | These are likely degradation products. | Review the handling and storage procedures of your this compound samples. Ensure they are protected from light, stored at the correct temperature, and used within their stability window. Forced degradation studies can help identify potential degradation products. |
Stability Data Summary
| Condition | Parameter | Expected Stability of Anthracyclines | Reference |
| Solid State | Temperature | Stable for months to years at 2-8°C, protected from light and moisture. | General knowledge of anthracycline stability. |
| Aqueous Solution | pH | More stable in neutral to slightly acidic pH. Rapid degradation in strongly acidic or alkaline conditions. | Stability of anthracycline antitumor agents in four infusion fluids.[1] |
| Aqueous Solution | Temperature | Degradation rate increases with temperature. Should be stored at 2-8°C for short-term and -20°C for long-term. | Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays.[2] |
| Aqueous Solution | Light | Sensitive to light. Photodegradation can occur upon exposure to UV and visible light. | General knowledge of photosensitivity of similar compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or lower, protected from light.
-
Protocol 2: General Procedure for a Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4]
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature.
-
Take samples at various time points.
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Store solid this compound and an this compound solution at an elevated temperature (e.g., 60°C) in a stability chamber.
-
Take samples at various time points.
-
For the solid sample, dissolve it in a suitable solvent before analysis.
-
Analyze the samples by HPLC.
-
-
Photostability:
-
Expose a solution of this compound and solid this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample protected from light.
-
Take samples at various time points.
-
Analyze the samples by HPLC.
-
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. Stability of anthracycline antitumor agents in four infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Aklavin Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Aklavin (also known as Aclacinomycin A) and resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Aclacinomycin A) is an anthracycline antibiotic with potent anticancer activity. Its primary mechanism of action involves the inhibition of DNA topoisomerase I and II, enzymes crucial for resolving DNA topological problems during replication and transcription.[1] By stabilizing the topoisomerase-DNA covalent complex, this compound leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[1] Unlike some other anthracyclines, this compound is also a potent inhibitor of nucleic acid synthesis, particularly RNA synthesis.[1]
Q2: What are the known mechanisms of resistance to this compound in cancer cell lines?
A2: Cancer cells can develop resistance to this compound through several mechanisms, which can differ from those observed with other anthracyclines like Doxorubicin (Adriamycin).[2] Key mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its cytotoxic effect.[2]
-
Alterations in Topoisomerase II: A reduced amount or altered activity of topoisomerase II can lead to decreased formation of the drug-enzyme-DNA complex, which is a key step in this compound's cytotoxic action.[2]
-
Distinct Resistance Profile: Notably, this compound can be effective against cancer cells that are resistant to Doxorubicin, suggesting that the resistance mechanisms are not always identical.[2][3] However, cells that acquire resistance to this compound often show strong cross-resistance to Doxorubicin.[2]
Q3: My cells are showing resistance to this compound. How can I confirm the resistance mechanism?
A3: To investigate the mechanism of this compound resistance in your cell line, a combination of the following experimental approaches is recommended:
-
Assess Drug Efflux: Perform a Rhodamine 123 efflux assay. A lower intracellular accumulation of this fluorescent P-gp substrate in your resistant cells compared to the sensitive parental line suggests increased P-gp activity.
-
Evaluate Topoisomerase II Levels and Activity: Use Western blotting to compare the protein expression levels of topoisomerase IIα and IIβ between your sensitive and resistant cells. Additionally, a topoisomerase II decatenation assay can be performed on nuclear extracts to assess the functional activity of the enzyme.
-
Determine Cross-Resistance Profile: Test the sensitivity of your this compound-resistant cell line to other anticancer drugs, particularly other anthracyclines like Doxorubicin and topoisomerase inhibitors like etoposide, to understand the breadth of the resistance.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high IC50 value for this compound in a sensitive cell line. | 1. This compound degradation. 2. Incorrect cell seeding density. 3. Suboptimal assay conditions. | 1. Prepare fresh this compound stock solutions and store them protected from light at -20°C or -80°C. 2. Ensure a consistent and optimal number of viable cells are seeded per well. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. 3. Verify the incubation time, reagent concentrations, and plate reader settings for your cytotoxicity assay (e.g., MTT, CellTiter-Glo). |
| This compound fails to induce apoptosis in the expected concentration range. | 1. Cell line has inherent or acquired resistance. 2. Insensitive apoptosis detection method. 3. Incorrect timing of the assay. | 1. Confirm this compound's potency on a known sensitive cell line. Investigate potential resistance mechanisms in your cell line (see FAQ Q3). 2. Use a sensitive and early marker of apoptosis, such as Annexin V staining, in combination with a viability dye like propidium iodide (PI). 3. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for apoptosis detection after this compound treatment. |
| Inconsistent results in drug combination studies with this compound. | 1. Antagonistic drug interaction. 2. Suboptimal drug concentrations or ratios. 3. Instability of one or both drugs in the combination. | 1. Review the literature for known interactions between this compound and the combination drug. 2. Perform a checkerboard assay with a range of concentrations for both drugs to identify synergistic, additive, or antagonistic interactions and determine the optimal concentration ratio. 3. Ensure the stability of both drugs under the experimental conditions and prepare fresh solutions as needed. |
| Difficulty in establishing a stable this compound-resistant cell line. | 1. This compound concentration is too high, leading to widespread cell death. 2. Insufficient duration of drug exposure. 3. Loss of resistance phenotype over time. | 1. Start with a low concentration of this compound (e.g., the IC20-IC30) and gradually increase the concentration in a stepwise manner as the cells adapt. 2. The development of stable resistance can take several months of continuous culture with the drug. 3. Maintain a low concentration of this compound in the culture medium to sustain the selective pressure and periodically re-evaluate the IC50 to confirm the resistance level. |
Quantitative Data Summary
Table 1: this compound (Aclacinomycin A) Resistance in P388 Leukemia Cells
| Cell Line | Resistance to this compound (Fold-Resistance) | Resistance to Adriamycin (Fold-Resistance) | P-glycoprotein Expression | Topoisomerase II Amount & Activity |
| P388/ACR | 4.9 | 100 | High (3-fold higher than P388/ADM) | Comparable to parental P388 |
| P388/ADM | 2.0 | 270 | High | Reduced compared to parental P388 |
Data summarized from a study on Aclacinomycin- and Adriamycin-resistant P388 leukemia cells.[2]
Experimental Protocols
Protocol for Developing an this compound-Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cell line by continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
This compound (Aclacinomycin A)
-
Complete cell culture medium
-
DMSO (for this compound stock solution)
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates, etc.)
Procedure:
-
Determine the initial IC50: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in their complete medium containing this compound at a starting concentration of approximately IC20 to IC30.
-
Monitoring and Maintenance:
-
Observe the cells daily for signs of cytotoxicity. Initially, a significant portion of the cells may die.
-
Replace the medium with fresh this compound-containing medium every 2-3 days.
-
When the surviving cells reach 70-80% confluency, passage them as you would for the parental line, maintaining the same this compound concentration.
-
-
Stepwise Concentration Increase:
-
Once the cells show stable growth and morphology at the current this compound concentration for several passages, increase the drug concentration by a factor of 1.5 to 2.
-
Repeat the monitoring and maintenance steps. You may observe another cycle of cell death and recovery.
-
-
Continue Stepwise Increases: Continue this process of gradually increasing the this compound concentration over several months.
-
Characterization of Resistant Line:
-
At various stages, and once a desired level of resistance is achieved, freeze down vials of the resistant cells.
-
Determine the new IC50 of the resistant cell line and calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line).
-
Maintain the resistant cell line in a medium containing a maintenance concentration of this compound to preserve the resistant phenotype.
-
Rhodamine 123 Efflux Assay for P-glycoprotein Activity
This protocol measures the activity of P-glycoprotein by assessing the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
Sensitive (parental) and this compound-resistant cell lines
-
Rhodamine 123
-
Verapamil (optional, as a P-gp inhibitor control)
-
Phenol red-free culture medium
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the sensitive and resistant cells. Resuspend the cells in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cell pellet in pre-warmed phenol red-free medium and incubate at 37°C for 1-2 hours to allow for drug efflux. For an inhibitor control, include a sample with Verapamil (e.g., 10-50 µM) during the efflux period.
-
Flow Cytometry Analysis: After the efflux period, place the cells on ice to stop the process. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation ~488 nm, emission ~525 nm).
-
Data Interpretation: Compare the mean fluorescence intensity (MFI) between the sensitive and resistant cell lines. A lower MFI in the resistant cells indicates higher efflux activity. The MFI in the resistant cells treated with Verapamil should increase if P-gp is responsible for the efflux.
Topoisomerase II Decatenation Assay
This assay assesses the activity of topoisomerase II by measuring its ability to decatenate kinetoplast DNA (kDNA).
Materials:
-
Nuclear extracts from sensitive and this compound-resistant cells
-
Kinetoplast DNA (kDNA)
-
Topoisomerase II reaction buffer (containing ATP)
-
Proteinase K
-
Loading dye
-
Agarose gel and electrophoresis equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the nuclear extract, kDNA, and topoisomerase II reaction buffer. For inhibitor studies, pre-incubate the nuclear extract with this compound for a specified time before adding the kDNA.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding proteinase K and SDS to digest the proteins.
-
Agarose Gel Electrophoresis: Add loading dye to the samples and run them on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA under UV light.
-
Data Interpretation: Catenated kDNA remains in the well or migrates as a high molecular weight band. Decatenated kDNA migrates as smaller, faster-moving circular DNA. Active topoisomerase II will convert the catenated kDNA into decatenated forms. The inhibitory effect of this compound can be observed by a reduction in the amount of decatenated DNA.
Visualizations
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
Caption: Key mechanisms of this compound resistance and strategies to overcome it.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Difference between the resistance mechanisms of aclacinomycin- and adriamycin-resistant P388 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro sensitivity of myeloblast clonogenic cells to doxorubicin, aclacinomycin A, and 4'-O-tetrapyranyl-doxorubicin: correlations with clinical responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Aklavin treatment duration for optimal response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Aklavin (Aclacinomycin A) treatment duration to achieve the desired experimental response.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Data Presentation: this compound Cytotoxicity
Optimizing this compound treatment duration requires an understanding of its dose-dependent and time-dependent effects on different cancer cell lines. The following tables summarize reported IC50 values for this compound.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| A549 | Lung Carcinoma | 0.27 | 48 |
| HepG2 | Hepatocellular Carcinoma | 0.32 | 48 |
| MCF-7 | Breast Adenocarcinoma | 0.62 | 48 |
| DU-145 | Prostate Carcinoma | 0.129 | 2 |
| HCT-116 | Colon Carcinoma | 0.04 | 2 |
| K562 | Chronic Myelogenous Leukemia | 0.076 | 2 |
| MEL-JUSO | Melanoma | 0.048 | 2 |
| PC-3 | Prostate Adenocarcinoma | 0.141 | 2 |
| U-87MG | Glioblastoma | 0.089 | 2 |
Note: The IC50 values presented are from different studies and experimental conditions, which can influence the results. These values should be used as a reference for designing experiments to determine the optimal concentration and duration for your specific cell line and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an anthracycline antibiotic that primarily acts as a topoisomerase I and II inhibitor, leading to DNA damage. It also intercalates into DNA and inhibits nucleic acid synthesis, particularly RNA synthesis. Furthermore, this compound is known to induce apoptosis.
Q2: How long should I treat my cells with this compound to see an optimal response?
A2: The optimal treatment duration for this compound is cell line-dependent and depends on the desired outcome (e.g., cytotoxicity, apoptosis induction, cell cycle arrest). As shown in Table 1, significant cytotoxic effects are observed at 48 hours in some cell lines. However, effects can be seen in as little as 2 hours. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal duration for your specific cell line and experimental goals.
Q3: Does this compound induce a specific type of cell death?
A3: Yes, this compound is known to induce apoptosis, which is a form of programmed cell death. Studies have shown that this compound-induced apoptosis is mediated through the activation of caspase-3 and caspase-8.[1][2] At higher concentrations or with prolonged incubation, this compound treatment may lead to necrosis.[2]
Q4: Are there any known signaling pathways affected by this compound?
A4: The primary signaling pathway directly activated by this compound leading to cell death is the caspase cascade, a key component of the apoptotic pathway. While the direct effects of this compound on major survival pathways like PI3K/Akt and MAPK/ERK are not yet fully elucidated, these pathways are often dysregulated in cancer and can influence the cellular response to chemotherapeutic agents. Inhibition of these survival pathways could potentially sensitize cells to this compound treatment.
Troubleshooting Guide
This guide addresses common issues encountered during this compound treatment experiments.
Q1: I am not observing the expected level of cytotoxicity with this compound treatment. What could be the reason?
A1:
-
Suboptimal Treatment Duration or Concentration: The IC50 values can vary significantly between cell lines and are dependent on the treatment duration. If you are using a short incubation time, you may need a higher concentration to achieve the desired effect. Conversely, a lower concentration may require a longer treatment duration.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. We recommend testing a range of concentrations around the expected IC50 value at multiple time points (e.g., 24, 48, 72 hours).
-
-
Cell Line Resistance: The cancer cell line you are using may have intrinsic or acquired resistance to this compound.
-
Solution: Consider using a different cell line or investigating potential resistance mechanisms. Mechanisms of drug resistance can include increased drug efflux, alterations in drug metabolism, or changes in the drug's target.
-
-
Drug Inactivity: Ensure the this compound stock solution is properly prepared and stored to maintain its activity.
-
Solution: Prepare fresh this compound solutions for each experiment and store them according to the manufacturer's instructions, typically protected from light at -20°C or -80°C.
-
Q2: I am observing high variability in my cell viability assay results between replicates.
A2:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells into the plate.
-
-
Edge Effects: Wells on the periphery of the plate are more prone to evaporation, which can affect cell growth and drug concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
-
Assay-Specific Issues (e.g., MTT assay): Incomplete formazan crystal solubilization or interference from the compound can cause variability.
-
Solution: Ensure complete mixing after adding the solubilization buffer and check for any colorimetric interference from this compound at the wavelengths used for measurement.
-
Q3: My apoptosis assay is not showing a significant increase in apoptotic cells after this compound treatment.
A3:
-
Incorrect Timing of Assay: Apoptosis is a dynamic process. If the assay is performed too early, the apoptotic population may be small. If performed too late, the cells may have already progressed to secondary necrosis.
-
Solution: Perform a time-course experiment to identify the peak of apoptosis for your specific cell line and this compound concentration.
-
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to induce a robust apoptotic response or too high, leading to rapid necrosis.
-
Solution: Test a range of this compound concentrations to find the optimal dose for apoptosis induction.
-
-
Assay Protocol Issues: Ensure that the apoptosis assay protocol is followed correctly, including the handling of cells to avoid mechanical damage that could be mistaken for apoptosis.
-
Solution: Review the protocol for your specific apoptosis detection method (e.g., Annexin V/PI staining) and ensure proper instrument setup for flow cytometry.
-
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the optimal treatment duration of this compound by assessing cell viability at different time points.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Aclacinomycin A)
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density for your cell line to ensure they are in the logarithmic growth phase throughout the experiment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of MTT solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration for each time point to generate dose-response curves.
-
Determine the IC50 value for each treatment duration. The optimal duration will depend on the desired level of growth inhibition and the therapeutic window.
-
Protocol 2: Assessing this compound-Induced Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in this compound-treated cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (determined from cell viability assays) and a vehicle control for the optimized duration.
-
-
Cell Harvesting:
-
At the end of the treatment period, collect both the floating and adherent cells.
-
For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
-
Data Interpretation:
-
Analyze the flow cytometry data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Signaling Pathways and Workflows
This compound-Induced Apoptotic Pathway
This compound treatment has been shown to induce apoptosis through the activation of the caspase cascade. The diagram below illustrates this simplified pathway.
Experimental Workflow for Optimizing this compound Treatment Duration
The following workflow outlines the steps to determine the optimal treatment duration for this compound in your experiments.
Troubleshooting Logic for Inconsistent this compound Efficacy
This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes with this compound.
References
Aklavin Interference with Common Laboratory Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Aklavin in common laboratory assays. This compound, an anthracycline antibiotic, is known to interact with biological macromolecules and possesses intrinsic optical properties that can lead to erroneous results in various assay formats. This guide aims to help you identify, mitigate, and understand these potential interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my laboratory assays?
This compound is a member of the anthracycline family of antibiotics, which are known to intercalate into DNA.[1] Its chemical structure imparts color and potential fluorescence, which can directly interfere with absorbance- and fluorescence-based assays. Furthermore, its reactivity and interaction with macromolecules like proteins and nucleic acids can disrupt the intended biochemical reactions of an assay.
Q2: Which types of assays are most likely to be affected by this compound?
Assays that are particularly susceptible to interference from this compound include:
-
Colorimetric Assays: Due to its inherent color, this compound can contribute to the absorbance readings, leading to inaccurate results.
-
Fluorometric Assays: this compound's potential native fluorescence can overlap with the excitation or emission spectra of the assay's fluorophores.
-
DNA/RNA Quantification and Amplification Assays: As a DNA intercalator, this compound can interfere with dye-based quantification methods like those using SYBR® Green and may inhibit polymerase activity in PCR.[1]
-
Cell-Based Viability and Cytotoxicity Assays: this compound's cytotoxic nature can be confounded by its interference with assay reagents (e.g., reduction of tetrazolium salts in MTT assays).
-
Protein Quantification Assays: this compound and other anthracyclines can interfere with protein quantification reagents, particularly in the Bicinchoninic Acid (BCA) assay.[2]
Q3: How can I determine if this compound is interfering with my assay?
The first step is to run proper controls. This includes a "sample blank" containing this compound in the assay buffer without the analyte of interest. This will help you determine this compound's intrinsic contribution to the signal. Additionally, performing serial dilutions of this compound can help assess if the interference is concentration-dependent.
Troubleshooting Guides
Colorimetric Assays (e.g., Bradford, BCA Protein Assays)
Issue: Inaccurate protein concentration measurement in the presence of this compound.
Troubleshooting Workflow:
References
Aklavin Powder: A Technical Guide to Safe Handling and Experimentation
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Aklavin powder. The following question-and-answer format addresses common safety and troubleshooting concerns to ensure proper handling and experimental execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound powder?
A1: Based on data from similar anthracycline compounds, this compound powder should be considered hazardous. The primary concerns are:
-
Acute Oral Toxicity: Ingestion may be harmful.
-
Serious Eye Damage/Irritation: Direct contact can cause significant eye injury.
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.
-
Respiratory Irritation: Inhalation of the powder can irritate the respiratory tract.
Q2: What personal protective equipment (PPE) is mandatory when handling this compound powder?
A2: A comprehensive PPE strategy is crucial to minimize exposure. The following should be worn at all times when handling this compound powder:
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is essential to prevent inhalation of the fine powder.
-
Eye Protection: Chemical safety goggles are required to protect against airborne particles and potential splashes.
-
Hand Protection: Two pairs of nitrile gloves are recommended. Change gloves immediately if they become contaminated.
-
Body Protection: A disposable lab coat or gown should be worn to prevent skin contact.
-
Foot Protection: Closed-toe shoes are mandatory in the laboratory.
Q3: What are the proper storage conditions for this compound powder?
A3: this compound powder should be stored in a tightly sealed container at 2-8°C in a refrigerator, protected from air and light.[1]
Q4: How should I dispose of this compound powder and contaminated waste?
A4: All this compound waste, including empty containers, contaminated PPE, and experimental materials, must be disposed of as hazardous chemical waste. Follow your institution's specific hazardous waste disposal procedures. Do not dispose of this compound powder down the drain or in the regular trash.
Troubleshooting Guide
Problem: I've accidentally spilled a small amount of this compound powder on the lab bench.
Solution:
-
Alert Colleagues and Secure the Area: Immediately inform others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, put on the full PPE described in the FAQs.
-
Gently Cover the Spill: Use absorbent pads or paper towels to gently cover the powder without creating dust.
-
Wet the Material: Carefully dampen the absorbent material with water to prevent the powder from becoming airborne.
-
Clean the Area: Using forceps, carefully pick up the wetted absorbent material and place it in a designated hazardous waste container. Clean the spill area with a detergent solution, followed by a rinse with water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous chemical waste.
Problem: I think I may have inhaled some this compound powder.
Solution:
-
Move to Fresh Air: Immediately move to an area with fresh air.
-
Seek Medical Attention: Contact your institution's occupational health services or seek immediate medical attention.
-
Report the Incident: Inform your supervisor and your institution's EHS department about the potential exposure.
Problem: The this compound powder appears discolored or clumpy.
Solution:
Do not use the powder if its appearance is inconsistent with the manufacturer's description. This could indicate degradation or contamination. Contact the supplier for guidance and do not proceed with your experiment until the issue is resolved.
Quantitative Data
The following table summarizes available physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 60504-57-6 | [1] |
| Molecular Formula | C₃₀H₃₅NO₁₀ | |
| Molecular Weight | 569.6 g/mol | [1] |
| Appearance | Powder | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [2] |
| Storage Temperature | 2-8°C | [1] |
| Storage Conditions | Protect from air and light | [2] |
Experimental Protocols
Experimental Protocol 1: DNA Intercalation Assay (Viscometry)
This protocol is adapted from general procedures for assessing DNA intercalation by small molecules.
Objective: To determine if this compound intercalates into DNA by measuring changes in the viscosity of a DNA solution.
Materials:
-
This compound powder
-
Calf thymus DNA
-
Appropriate buffer (e.g., Tris-HCl buffer with NaCl and EDTA)
-
Viscometer (e.g., Cannon-Manning semi-micro viscometer)
-
Water bath maintained at a constant temperature (e.g., 25°C)
-
Sonicator
Methodology:
-
Prepare a Stock Solution of this compound: Accurately weigh the this compound powder and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare a DNA Solution: Dissolve calf thymus DNA in the buffer to a known concentration.
-
Sonicate DNA: To obtain DNA fragments of a suitable length for viscosity measurements, sonicate the DNA solution on ice.
-
Measure Initial Viscosity: Equilibrate the viscometer in the water bath. Measure the flow time of the DNA solution in the buffer alone. Repeat for consistency.
-
Add this compound and Measure Viscosity: Add a small aliquot of the this compound stock solution to the DNA solution to achieve the desired final concentration. Mix thoroughly and allow it to incubate.
-
Measure Final Viscosity: Measure the flow time of the DNA-Aklavin solution. Repeat for consistency.
-
Calculate Relative Viscosity: Calculate the relative viscosity of the DNA solution with and without this compound. An increase in relative viscosity is indicative of DNA lengthening due to intercalation.
Experimental Protocol 2: Topoisomerase II Inhibition Assay (DNA Decatenation)
This protocol is based on standard assays for measuring the inhibition of topoisomerase II.
Objective: To assess the ability of this compound to inhibit the decatenating activity of human topoisomerase IIα.
Materials:
-
This compound powder
-
Human topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
Reaction buffer (containing ATP, MgCl₂, KCl, and a buffering agent like Tris-HCl)
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose gel
-
Electrophoresis buffer (e.g., TBE)
-
DNA staining agent (e.g., ethidium bromide)
Methodology:
-
Prepare this compound Dilutions: From the stock solution, prepare a series of dilutions of this compound in the reaction buffer.
-
Set Up Reactions: In microcentrifuge tubes, combine the reaction buffer, kDNA, and either a dilution of this compound or a vehicle control (e.g., DMSO).
-
Initiate the Reaction: Add human topoisomerase IIα to each tube to start the reaction.
-
Incubate: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the Reaction: Terminate the reactions by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.
-
Visualize Results: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated DNA (remaining at the origin) in the presence of this compound.
Visualizations
Caption: Experimental workflow for assessing this compound's bioactivity.
Caption: Proposed mechanism of action for this compound.
References
Validation & Comparative
Aklavin vs. Doxorubicin: A Comparative Guide to Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anticancer efficacy of two anthracycline antibiotics: Aklavin (also known as Aclacinomycin A) and Doxorubicin. Both are potent chemotherapeutic agents, but they exhibit distinct mechanisms of action and cytotoxic profiles. This document summarizes key experimental data, outlines methodologies for crucial assays, and visualizes the cellular pathways affected by these compounds.
Executive Summary
This compound and Doxorubicin are both effective anticancer agents that function, in part, by interacting with topoisomerase enzymes and inducing cell death. However, they differ significantly in their specific mechanisms and resulting cellular effects. Doxorubicin is a well-established topoisomerase II poison, leading to DNA double-strand breaks and robust induction of apoptosis. In contrast, this compound acts as a dual inhibitor of topoisomerase I and II and is a potent inducer of apoptosis, often with a different kinetic profile than Doxorubicin. While Doxorubicin predominantly causes necrotic cell death at higher concentrations, this compound appears to favor an apoptotic pathway.[1][2]
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound and Doxorubicin against various cancer cell lines as reported in the scientific literature. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, drug exposure time, and assay method.
Table 1: IC50 Values of this compound (Aclacinomycin A) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method | Reference |
| K562 | Chronic Myeloid Leukemia | Not explicitly stated, but showed similar cytotoxicity to Doxorubicin | 2 (treatment), 72 (measurement) | CellTiter-Blue | [3][4] |
| MelJuSo | Melanoma | Not explicitly stated, but showed similar cytotoxicity to Doxorubicin | 2 (treatment), 72 (measurement) | CellTiter-Blue | [3][4] |
| HCT116 | Colorectal Carcinoma | Not explicitly stated, but showed similar cytotoxicity to Doxorubicin | 2 (treatment), 72 (measurement) | CellTiter-Blue | [3][4] |
| PC3 | Prostate Cancer | Not explicitly stated, but showed similar cytotoxicity to Doxorubicin | 2 (treatment), 72 (measurement) | CellTiter-Blue | [3][4] |
| DU145 | Prostate Cancer | Not explicitly stated, but showed similar cytotoxicity to Doxorubicin | 2 (treatment), 72 (measurement) | CellTiter-Blue | [3][4] |
| U87 | Glioblastoma | Not explicitly stated, but showed similar cytotoxicity to Doxorubicin | 2 (treatment), 72 (measurement) | CellTiter-Blue | [3][4] |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method | Reference |
| K562 | Chronic Myeloid Leukemia | 0.031 (sensitive), 0.996 (resistant) | 72 | XTT | [5] |
| HL-60 | Acute Promyelocytic Leukemia | Not explicitly stated, but doxorubicin-resistant cells were 85.68-fold more resistant | Not specified | MTT | [6] |
| HeLa | Cervical Cancer | 2.664 (sensitive), 5.470 (resistant) | 72 | XTT | [5] |
| MCF7 | Breast Adenocarcinoma | Not explicitly stated, but showed dose-dependent apoptosis | 72 | Not specified | [7] |
| MDA-MB-231 | Breast Adenocarcinoma | Not explicitly stated, but showed dose-dependent apoptosis | 72 | Not specified | [7] |
| BT-20 | Triple-Negative Breast Carcinoma | 0.310 | 72 | Sulforhodamine B | [8] |
Mechanisms of Action
Interaction with Topoisomerases
Both this compound and Doxorubicin interfere with the function of topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication, transcription, and recombination. However, their modes of inhibition differ.
-
Doxorubicin is a classic topoisomerase II poison . It intercalates into DNA and stabilizes the transient covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks. This DNA damage is a primary trigger for the subsequent activation of apoptotic pathways.[9][10]
-
This compound (Aclacinomycin A) exhibits a more complex mechanism. It acts as a dual inhibitor of topoisomerase I and II . Unlike Doxorubicin, which primarily traps the topoisomerase II-DNA cleavage complex, this compound can inhibit the catalytic activity of topoisomerase II and also act as a topoisomerase I poison. This dual inhibition may contribute to its distinct cytotoxic profile.
Induction of Apoptosis and Cell Cycle Arrest
Both drugs are potent inducers of apoptosis, or programmed cell death, a key mechanism for eliminating cancer cells.
-
Doxorubicin -induced apoptosis is tightly linked to the formation of DNA double-strand breaks. This damage activates signaling cascades that lead to the activation of caspases, the executioner enzymes of apoptosis. At higher concentrations, Doxorubicin can also induce necrosis.[1][2]
-
This compound is also a strong inducer of apoptosis, and in some cell lines, it is the predominant mode of cell death compared to Doxorubicin.[1][2] this compound has been shown to induce DNA fragmentation, a hallmark of apoptosis, more rapidly than Doxorubicin in certain contexts.[1][2]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Doxorubicin and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or Doxorubicin for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation and Treatment: Culture and treat cells with this compound or Doxorubicin.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
Both this compound and Doxorubicin are potent anticancer agents with distinct but overlapping mechanisms of action. Doxorubicin's well-characterized role as a topoisomerase II poison leading to significant DNA damage makes it a cornerstone of many chemotherapy regimens. This compound's dual inhibition of topoisomerase I and II, coupled with its strong induction of apoptosis, presents it as a valuable alternative or combination agent, particularly in contexts where Doxorubicin resistance or toxicity is a concern. The choice between these two agents will depend on the specific cancer type, the genetic background of the tumor, and the desired therapeutic outcome. Further head-to-head comparative studies across a broader range of cancer models are warranted to fully elucidate their relative strengths and weaknesses and to guide their optimal clinical application.
References
- 1. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristics of doxorubicin-selected multidrug-resistant human leukemia HL-60 cells with tolerance to arsenic trioxide and contribution of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. mdpi.com [mdpi.com]
- 9. embopress.org [embopress.org]
- 10. Differential actions of aclarubicin and doxorubicin: the role of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiotoxicity Profiles of Aklavin and Daunorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiotoxicity profiles of two anthracycline antibiotics, aklavin and daunorubicin. The information presented is based on available preclinical experimental data to assist researchers and drug development professionals in understanding the differential cardiac safety of these compounds.
Executive Summary
Daunorubicin, a potent and widely used chemotherapeutic agent, is well-known for its dose-dependent cardiotoxicity, which can lead to severe and irreversible cardiomyopathy.[1][2] this compound (also known as aclacinomycin A), another member of the anthracycline family, has been investigated as a potentially less cardiotoxic alternative. Preclinical evidence, primarily from comparative studies with the closely related anthracycline doxorubicin (adriamycin), suggests that this compound exhibits a milder and more reversible cardiotoxic profile. This is characterized by less severe electrocardiographic abnormalities, reduced ultrastructural damage to cardiac cells, and lower mortality rates in animal models.[1][3][4] The primary mechanism of daunorubicin-induced cardiotoxicity involves the inhibition of topoisomerase IIβ in cardiomyocytes, leading to DNA damage, mitochondrial dysfunction, and oxidative stress.[2][5][6] While the precise signaling pathways of this compound's cardiac effects are less defined, it is believed to share some mechanistic similarities with other anthracyclines.
Quantitative Data Comparison
The following tables summarize the key findings from preclinical studies comparing the cardiotoxic effects of this compound and an anthracycline comparator (doxorubicin, a close structural and functional analog of daunorubicin). It is important to note that direct head-to-head comparative studies between this compound and daunorubicin are limited, and thus, data from doxorubicin studies are used as a surrogate, with the inherent limitations of this comparison acknowledged.
Table 1: Comparative Cardiotoxicity in Animal Models (this compound vs. Doxorubicin/Adriamycin)
| Parameter | This compound (Aclacinomycin A) | Doxorubicin (Adriamycin) | Animal Model | Key Findings & Reference |
| ECG Changes | Slight and reversible QRS duration prolongation and T wave flattening.[1][3] | Significant heart rate decrease, QRS duration and QT interval prolongation, and R and S wave amplitude elevation.[1] | Rats, Hamsters | This compound induced less severe and reversible ECG alterations compared to doxorubicin.[1][3] |
| Biochemical Markers | Reversible elevation of lactate dehydrogenase (LDH) and alpha-hydroxybutyrate dehydrogenase.[3] | Increased lipoperoxide levels.[1][3] | Hamsters, Rats | This compound's impact on cardiac enzymes was reversible, while doxorubicin was associated with markers of oxidative stress.[1][3] |
| Cardiac Histopathology (Electron Microscopy) | Slight ultrastructural changes: myelin figure formation and mitochondrial vacuolization. These changes were largely reversible.[1][3] | Remarkable alterations: degeneration and destruction of mitochondria, sarcoplasmic vacuolization, and disappearance of myofilaments. These changes were persistent and included necrosis and fibrosis.[1][3] | Rats, Hamsters | This compound caused milder and reversible ultrastructural cardiac damage compared to the severe and irreversible damage caused by doxorubicin.[1][3] |
| Mortality | No mortality at doses showing some cardiotoxicity.[4] | Significant mortality (11/16) at the tested dose.[4] | Rats | This compound demonstrated significantly lower general toxicity and mortality compared to doxorubicin in a chronic toxicity study.[4] |
Signaling Pathways in Anthracycline-Induced Cardiotoxicity
The cardiotoxicity of anthracyclines, particularly daunorubicin and its analog doxorubicin, is a complex process involving multiple signaling pathways. The primary initiating event is the interaction with topoisomerase IIβ in cardiomyocytes.
Caption: Daunorubicin-Induced Cardiotoxicity Signaling Pathway.
Experimental Protocols
The evaluation of anthracycline cardiotoxicity involves a range of in vivo and in vitro experimental models and techniques.
In Vivo Animal Models
Objective: To assess the cardiotoxic effects of this compound and daunorubicin in a living organism.
Animal Models: Rats (Wistar, Sprague-Dawley), mice, and hamsters are commonly used.[1][3][4]
Drug Administration:
-
Route: Intraperitoneal (i.p.) or intravenous (i.v.) injections.[1][3][4]
-
Dosing Regimen: Can be acute (single high dose) or chronic (multiple lower doses over a period of time) to mimic different clinical scenarios. For example, daily injections for 5 to 15 consecutive days.[1][3]
Assessments:
-
Electrocardiography (ECG): To monitor changes in heart rate, intervals (PR, QRS, QT), and wave amplitudes.[1][3]
-
Biochemical Analysis: Blood samples are collected to measure cardiac injury biomarkers such as lactate dehydrogenase (LDH), creatine kinase-MB (CK-MB), and troponins. Markers of oxidative stress like lipoperoxides are also assessed.[1][3]
-
Histopathology: Hearts are excised, fixed, and sectioned for light and electron microscopy. Ultrastructural changes in cardiomyocytes, including mitochondria, myofibrils, and sarcoplasmic reticulum, are examined.[1][3][4]
-
Mortality and General Toxicity: Monitoring of body weight, general health, and survival rates.[4]
Caption: General workflow for in vivo cardiotoxicity studies.
In Vitro Models
Objective: To investigate the direct cellular and molecular mechanisms of cardiotoxicity.
Models:
-
Isolated Perfused Heart (Langendorff setup): Allows for the study of drug effects on cardiac function in an ex vivo setting.[7]
-
Primary Cardiomyocyte Cultures: Neonatal rat ventricular myocytes are a common model.
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): A more recent and human-relevant model to assess cytotoxicity, electrophysiology, and structural changes.
Assessments:
-
Cell Viability Assays: (e.g., MTT, LDH release) to determine the cytotoxic effects of the drugs.
-
Reactive Oxygen Species (ROS) Measurement: Using fluorescent probes to quantify oxidative stress.
-
DNA Damage Assessment: (e.g., Comet assay, γH2AX staining) to detect DNA double-strand breaks.
-
Mitochondrial Function Assays: Measurement of mitochondrial membrane potential and oxygen consumption rates.
-
Electrophysiology: Using microelectrode arrays (MEAs) to assess changes in field potentials and identify pro-arrhythmic effects.
-
Ultrastructural Analysis: Electron microscopy to examine subcellular changes in cultured cardiomyocytes.
Conclusion
The available preclinical data, primarily from comparative studies with doxorubicin, consistently indicate that this compound possesses a more favorable cardiotoxicity profile than daunorubicin. This compound appears to induce milder, and notably, more reversible cardiac damage at both functional and structural levels. This suggests that this compound may represent a safer alternative with a wider therapeutic window concerning cardiac health. However, it is crucial to acknowledge the limitations of the current body of evidence, which largely relies on animal models and comparisons with doxorubicin. Further direct comparative studies between this compound and daunorubicin, particularly utilizing advanced in vitro models like hiPSC-CMs, are warranted to definitively delineate their differential cardiotoxic mechanisms and to translate these preclinical findings into a clinical context. Researchers and drug developers are encouraged to consider these findings in the design of future studies and in the development of safer anthracycline-based cancer therapies.
References
- 1. [Cardiotoxic study of aclacinomycin A. Subacute cardiotoxic effect of aclacinomycin A in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Cardiotoxic study of aclacinomycin A. Subacute cardiotoxicity of aclacinomycin A and its recovery in hamsters (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Comparison of the cardiotoxicity of adriamycin and aclacinomycin A in the rat. Optical and electron microscopic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Acute anthracycline cardiotoxicity. Comparative morphologic study of three analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Aklavin's Antitumor Efficacy In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antitumor activity of Aklavin (also known as Aclacinomycin-A or Aclarubicin) with other established anthracyclines, primarily Doxorubicin. The data presented is compiled from various preclinical studies, offering insights into this compound's efficacy across different cancer models and highlighting its distinct toxicological profile.
Performance Comparison: this compound vs. Doxorubicin
This compound has demonstrated significant antitumor activity in a range of murine cancer models. Its efficacy is often comparable to that of Doxorubicin, a widely used chemotherapeutic agent, particularly in hematological malignancies. However, a key differentiator is this compound's considerably lower cardiotoxicity, a dose-limiting factor for Doxorubicin.
Murine Leukemia Models
In studies involving murine leukemia cell lines such as L-1210 and P-388, this compound, when administered intraperitoneally, has shown antitumor activity comparable to Daunomycin and slightly less than Doxorubicin.[1] Notably, this compound also exhibits significant activity upon oral administration, a potential advantage in clinical settings.[1] The therapeutic outcome with this compound is highly dependent on the treatment schedule. For instance, in rapidly proliferating tumors like P388 leukemia, daily administration over nine days yielded the highest efficacy.[2]
| Tumor Model | Drug | Dose and Schedule | Efficacy (% ILS - Increase in Lifespan) | Reference |
| Leukemia P-388 | This compound | 0.75-6 mg/kg, IP, daily | Dose-dependent increase | [3] |
| Leukemia L-1210 | This compound | 0.6-20 mg/kg, Orally, daily | Significant antitumor effect | [3] |
Note: Specific %ILS values were not consistently reported in the abstracts. The table reflects the qualitative findings.
One study reported that this compound has a low specific activity in lymphoid leukemia P388 compared to Adriamycin (Doxorubicin).[2] This discrepancy in findings across different studies underscores the importance of considering experimental conditions, including the specific strain of tumor cells and the treatment regimen.
Solid Tumor Models
Against solid tumors, such as sarcoma-180 and 6C3HED lymphosarcoma, this compound's antitumor effect is comparable to that of Doxorubicin and Daunomycin.[1] However, achieving this comparable efficacy often requires a higher optimal dose of this compound.[1]
| Tumor Model | Drug | Dose | Efficacy (Tumor Growth Inhibition) | Reference |
| Sarcoma-180 | This compound | Optimal dose approx. 2x Adriamycin | Same degree of inhibition as Adriamycin | [1] |
| 6C3HED Lymphosarcoma | This compound | Optimal dose approx. 2x Adriamycin | Same degree of inhibition as Adriamycin | [1] |
| Melanoma B16 | This compound | Not Specified | Low specific activity compared to Adriamycin | [2] |
| Lung Cancer LL | This compound | Not Specified | Low specific activity compared to Adriamycin | [2] |
Mechanism of Action: A Multifaceted Approach
This compound exerts its antitumor effects through a multi-pronged mechanism, primarily targeting DNA replication and transcription.[2][4]
Key Mechanisms of this compound's Antitumor Activity:
-
Topoisomerase Inhibition: this compound is an inhibitor of both topoisomerase I and II.[3][4] By stabilizing the enzyme-DNA complex, it prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and subsequent apoptosis.[2]
-
Inhibition of RNA Synthesis: this compound has a selective inhibitory effect on the synthesis of RNA.[2][3]
-
Generation of Reactive Oxygen Species (ROS): The metabolic processes involving this compound can lead to the production of ROS, which contributes to cellular damage and apoptosis.[2][4]
-
Induction of Apoptosis: Through the aforementioned mechanisms, this compound effectively induces programmed cell death in cancer cells.[4]
Below is a diagram illustrating the proposed signaling pathway for this compound's mechanism of action.
Caption: this compound's mechanism of action in a cancer cell.
Experimental Protocols
The following is a generalized experimental workflow for assessing the in vivo antitumor activity of this compound, based on standard practices for anthracycline evaluation.
Caption: In vivo antitumor activity experimental workflow.
Detailed Methodologies:
-
Animal Models: Studies typically utilize immunodeficient mice (e.g., nude or SCID) for xenograft models or syngeneic models with immunocompetent mice, depending on the research question.
-
Tumor Cell Inoculation: A specific number of cancer cells (e.g., 10^5 to 10^7 cells) are injected either subcutaneously (for solid tumors) or intraperitoneally (for leukemia models).
-
Treatment: Once tumors reach a palpable size or a predetermined volume, animals are randomized into treatment and control groups. This compound and comparator drugs are administered according to a defined schedule and route (intraperitoneal or oral).
-
Data Collection: Tumor size is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity. Survival is recorded daily.
-
Endpoint: The experiment is typically terminated when tumors in the control group reach a maximum allowable size, or when animals show signs of significant morbidity.
-
Data Analysis: Key efficacy endpoints include Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups, and the percentage Increase in Lifespan (%ILS).
Conclusion
This compound presents a compelling profile as an antitumor agent with in vivo efficacy comparable to established anthracyclines like Doxorubicin in certain cancer models. Its significantly lower cardiotoxicity is a major advantage that warrants further investigation and clinical consideration. The variability in reported efficacy across different tumor types and treatment schedules highlights the need for continued research to optimize its therapeutic potential. The multifaceted mechanism of action, involving inhibition of both topoisomerase I and II and RNA synthesis, provides a strong rationale for its use in cancer therapy, potentially in combination with other agents.
References
- 1. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aclarubicin Hydrochloride? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
Aklavin's Edge: Overcoming Anthracycline Cross-Resistance in Cancer Therapy
A comparative analysis of Aklavin (Aclarubicin) and other anthracyclines reveals its distinct advantages in circumventing common mechanisms of drug resistance, offering a promising alternative for researchers and drug development professionals in oncology.
This compound, an anthracycline antibiotic, demonstrates a significantly lower propensity for cross-resistance compared to its more conventional counterparts like Doxorubicin and Daunorubicin. This attribute is primarily linked to its unique mechanism of action and reduced susceptibility to efflux by P-glycoprotein (P-gp), a key driver of multidrug resistance. Experimental data consistently shows that cancer cell lines exhibiting high levels of resistance to Doxorubicin remain notably sensitive to this compound.
Unraveling the Mechanisms of Resistance
Anthracycline resistance is a multifaceted problem in cancer chemotherapy, significantly limiting the efficacy of widely used drugs such as Doxorubicin.[1] The primary mechanisms underpinning this resistance include:
-
Increased Drug Efflux: Overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp or ABCB1) is a major cause of reduced intracellular drug concentration.[2][3][4][5] P-gp actively pumps anthracyclines out of the cancer cell, thereby preventing them from reaching their intracellular targets.
-
Alterations in Drug Target: Mutations or altered expression of topoisomerase II, the primary target of many anthracyclines, can prevent effective drug binding and interference with DNA replication.[6][7][8]
-
Increased Drug Detoxification: Cancer cells can enhance their metabolic pathways to inactivate anthracyclines more efficiently.
-
Enhanced DNA Repair: More efficient DNA repair mechanisms can counteract the DNA damage induced by anthracyclines.[2]
This compound's chemical structure and mode of action allow it to bypass some of these critical resistance pathways.
Comparative Efficacy in Resistant Cell Lines
Quantitative studies highlight this compound's ability to maintain cytotoxic activity in cell lines that have developed resistance to other anthracyclines. The following table summarizes key findings from comparative studies:
| Cell Line | Resistant to | Resistance Fold (vs. Parental) | This compound Cross-Resistance Fold | Reference |
| Friend Leukemia Cells (FLC) | Doxorubicin | 1771 | < 10 | [9] |
| Friend Leukemia Cells (FLC) | Daunorubicin | 1543 | < 10 | [9] |
| K562/DOX (Human Leukemia) | Doxorubicin | 31 | 2.9 (for KRN 8602, a non-positively charged anthracycline) | [9] |
| L5178Y Murine Lymphoma | Adriamycin (Doxorubicin) | Not specified | Slight cross-resistance | [10] |
| Daunorubicin-Resistant Ehrlich Ascites | Daunorubicin | Intracellular concentration reduced by ~50% | No difference in intracellular concentration compared to sensitive cells | [11] |
Divergent Mechanisms of Action
The differential activity of this compound in resistant cells can be attributed to its distinct interaction with topoisomerase II and DNA.
-
Classical Anthracyclines (Doxorubicin, Daunorubicin): These agents act as topoisomerase II "poisons."[12] They intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[12][13]
-
This compound (Aclarubicin): In contrast, this compound is considered a topoisomerase II "catalytic inhibitor."[6][14] It inhibits the enzyme's activity without stabilizing the DNA cleavage complex to the same extent.[6] This results in significantly less DNA damage, which may contribute to its lower cardiotoxicity, a major dose-limiting side effect of classical anthracyclines.[13]
This mechanistic divergence is crucial in overcoming resistance related to altered topoisomerase II, as this compound's mode of inhibition may be less affected by the specific mutations that confer resistance to topoisomerase poisons.[6]
Experimental Protocols
The findings presented are based on established in vitro experimental methodologies designed to assess drug cytotoxicity and resistance.
Cytotoxicity Assays (e.g., Colony-Forming Assay, MTT Assay)
-
Cell Culture: Sensitive (parental) and drug-resistant cancer cell lines are cultured under standard conditions.
-
Drug Treatment: Cells are seeded in multi-well plates and exposed to a range of concentrations of this compound and other anthracyclines (e.g., Doxorubicin, Daunorubicin) for a specified duration (e.g., 48-72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized. The absorbance is measured spectrophotometrically to determine the percentage of viable cells relative to untreated controls.
-
Colony-Forming Assay: After drug treatment, cells are washed and re-plated at a low density in fresh, drug-free medium. They are allowed to grow for 1-2 weeks to form colonies. The colonies are then fixed, stained (e.g., with crystal violet), and counted.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the drug concentration required to inhibit cell growth by 50%, is calculated for each drug in each cell line. The resistance factor is determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Cellular Drug Accumulation Studies
-
Cell Incubation: Sensitive and resistant cells are incubated with a fixed concentration of the anthracycline (e.g., Daunorubicin or Aklacinomycin A) for various time points.
-
Extraction: At each time point, the cells are harvested and washed to remove extracellular drug. The intracellular drug is then extracted using a solution such as 0.3 N HCl in 50% ethanol.
-
Quantification: The concentration of the extracted drug is measured using spectrofluorometry, taking advantage of the intrinsic fluorescence of anthracyclines.
-
Analysis: The intracellular and intranuclear drug concentrations are compared between sensitive and resistant cell lines to determine if reduced accumulation is a factor in resistance.[11]
Visualizing the Pathways
The following diagrams illustrate the key mechanisms of anthracycline action and resistance, as well as a typical experimental workflow for assessing cross-resistance.
Caption: Mechanisms of Action and Resistance for Anthracyclines.
Caption: Workflow for In Vitro Cross-Resistance Assessment.
Conclusion
The available data strongly indicates that this compound is not subject to the same cross-resistance patterns observed with classical anthracyclines, particularly in cancers where P-gp overexpression is the dominant resistance mechanism.[9][15] Its distinct mode of action as a topoisomerase II catalytic inhibitor further contributes to its efficacy in resistant settings.[6] These properties make this compound a valuable compound for further investigation and a potential therapeutic option for patients with tumors refractory to standard anthracycline-based chemotherapy. Researchers in drug development should consider these advantages when designing new therapeutic strategies to combat multidrug resistance in cancer.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Mechanisms and modulation of resistance to anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthracycline resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in understanding the role of P-gp in doxorubicin resistance: Molecular pathways, therapeutic strategies, and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different modes of anthracycline interaction with topoisomerase II. Separate structures critical for DNA-cleavage, and for overcoming topoisomerase II-related drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA topoisomerase II mutations and resistance to anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA topoisomerase II structures and anthracycline activity: insights into ternary complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross resistance relevance of the chemical structure of different anthracyclines in multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of anthracycline analogues with enhanced cytotoxicity and lack of cross-resistance to adriamycin using a series of mammalian cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative nuclear and cellular incorporation of daunorubicin, doxorubicin, carminomycin, marcellomycin, aclacinomycin A and AD 32 in daunorubicin-sensitive and -resistant Ehrlich ascites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Activity of topoisomerase inhibitors daunorubicin, idarubicin, and aclarubicin in the Drosophila Somatic Mutation and Recombination Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Various anthracyclines exhibit differential cytotoxic effects related to CBR1-induced resistance in lung cancer cells | springermedizin.de [springermedizin.de]
Aklavin vs. Aclarubicin: A Comparative Analysis of Their Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanisms of action of two closely related anthracycline antibiotics, Aklavin and Aclarubicin. While both compounds exhibit anticancer properties, their molecular interactions and cellular consequences differ significantly. This analysis is supported by available experimental data and includes detailed methodologies for key investigative assays.
Core Mechanisms of Action: A Tale of Two Anthracyclines
This compound and Aclarubicin, despite their structural similarities, engage distinct molecular targets and trigger different downstream cellular events. Aclarubicin is a well-characterized antineoplastic agent, while the mechanistic details of this compound are less extensively documented in publicly available research.
Aclarubicin , also known as Aclacinomycin A, is recognized for its multifaceted mechanism of action. It functions as a dual inhibitor of topoisomerase I and II, crucial enzymes in managing DNA topology during replication and transcription[1]. Unlike some other anthracyclines such as doxorubicin, Aclarubicin acts as a catalytic inhibitor of topoisomerase II, preventing the enzyme from binding to DNA, rather than stabilizing the DNA-enzyme complex that leads to double-strand breaks[2][3]. This distinction is believed to contribute to its lower cardiotoxicity[1]. Furthermore, Aclarubicin has been shown to induce apoptosis (programmed cell death) and possesses the unique ability to cause histone eviction from chromatin, particularly from condensed heterochromatin regions, which can alter gene expression[1][4][5][6][7]. This histone eviction is considered a primary driver of its cytotoxic effects[4]. Aclarubicin can also induce cell cycle arrest, typically at the G2/M phase[8].
Quantitative Comparison of Cytotoxic Activity
Direct, head-to-head quantitative comparisons of the cytotoxic activity of this compound and Aclarubicin are limited. However, available data for Aclarubicin demonstrates its potent anticancer effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for Aclarubicin vary depending on the cell line and experimental conditions.
| Compound | Cell Line | IC50 (µM) | Reference |
| Aclarubicin | A549 (Lung Carcinoma) | 0.27 | [1] |
| Aclarubicin | HepG2 (Hepatocellular Carcinoma) | 0.32 | [1] |
| Aclarubicin | MCF-7 (Breast Adenocarcinoma) | 0.62 | [1] |
| Aclarubicin | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Significantly lower than standard peak serum concentrations | [9] |
| Aclarubicin | Acute Myeloid Leukemia (AML) | Median values vary depending on the study | [10] |
No directly comparable IC50 data for this compound was found in the reviewed literature.
Signaling Pathway Analysis
The distinct mechanisms of this compound and Aclarubicin can be visualized through their impact on cellular signaling pathways.
Caption: Aclarubicin's multifaceted mechanism of action.
Caption: Postulated mechanism of this compound via Z-DNA induction.
Experimental Workflow for Comparative Cytotoxicity Analysis
To directly compare the cytotoxic effects of this compound and Aclarubicin, a standardized experimental workflow is essential. The following diagram outlines a typical procedure.
References
- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aclarubicin | High-Purity Anthracycline Reagent [benchchem.com]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The identification of the anthracycline aclarubicin as an effective cytotoxic agent for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Aklavin: A Novel Inducer of Z-DNA Formation in Cellular Environments
A comprehensive guide comparing Aklavin's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, an anthracycline antibiotic, has been identified as a potent inducer of Z-DNA, a left-handed helical conformation of DNA. This guide provides an objective comparison of this compound's efficacy in promoting Z-DNA formation against other known inducers and outlines detailed experimental protocols for validation.
Performance Comparison of Z-DNA Inducers
The transition from the canonical B-DNA to the Z-DNA conformation can be influenced by various small molecules. This section compares the efficacy of this compound with other compounds known to induce or stabilize Z-DNA.
| Compound | Mechanism of Action | Effective Concentration/Ratio | Key Findings |
| This compound | Intercalation and electrostatic interactions with the DNA backbone.[1] | Molar ratios of this compound to DNA ([A]/[D]) of 1:1 and 2:1 showed significant Z-DNA induction.[1] | This compound hydrochloride demonstrates a clear conversion of B-DNA to Z-DNA, characterized by a negative peak around 300 nm and a positive shift at 255 nm in circular dichroism spectra. It also increases the melting temperature (Tm) of DNA, indicating stabilization of the Z-DNA conformation.[1] |
| Acriflavine | DNA intercalation and potential topoisomerase inhibition.[2][3] | IC50 of approximately 16 μM for decreased cell survival.[2] | While primarily known as a HIF inhibitor and topoisomerase inhibitor[2], its intercalating nature suggests a potential role in altering DNA conformation. Further direct studies on its Z-DNA induction capabilities are needed for a direct comparison with this compound. |
| Topoisomerase Inhibitors (General) | These drugs can trap topoisomerase-DNA complexes, leading to DNA breaks and affecting DNA topology.[4][5] | Varies depending on the specific inhibitor. | The action of topoisomerase inhibitors can alter DNA supercoiling, which is a key factor in Z-DNA formation.[6] However, their primary mechanism is not direct induction of the B-to-Z transition in the same manner as intercalators like this compound. |
| C8-Guanine Adducts | Covalent modification of guanine bases.[7] | Not applicable (covalent modification). | Carcinogenic compounds can form adducts at the C8 position of guanine, which are potent inducers of Z-DNA.[7] This represents a different modality of Z-DNA induction compared to the reversible binding of this compound. |
Experimental Protocols for Validating Z-DNA Formation
Accurate detection and quantification of Z-DNA in a cellular context are crucial. Below are detailed methodologies for key experiments.
Circular Dichroism (CD) Spectroscopy
This technique is fundamental for observing conformational changes in DNA.
Objective: To monitor the transition from B-DNA to Z-DNA in the presence of this compound.
Methodology:
-
Prepare solutions of short DNA oligonucleotides with sequences prone to Z-DNA formation (e.g., d(CG)6) in a suitable buffer (e.g., Tris-HCl, NaCl).
-
Record the CD spectrum of the DNA solution alone as a baseline (B-DNA conformation typically shows a positive peak around 290 nm and a negative peak around 255 nm).[1]
-
Titrate increasing concentrations of this compound into the DNA solution, allowing for incubation at each concentration.
-
Record the CD spectrum after each addition. A transition to Z-DNA is indicated by a characteristic spectral shift, with a negative peak appearing around 290-300 nm and a positive peak around 255 nm.[1]
-
Analyze the changes in ellipticity at these characteristic wavelengths to quantify the extent of the B-to-Z transition.
DNA Melting Temperature (Tm) Analysis
This method assesses the stability of the DNA duplex.
Objective: To determine if this compound binding stabilizes the Z-DNA conformation.
Methodology:
-
Prepare DNA samples (e.g., d(CG)6) with and without this compound in a suitable buffer for melting analysis.
-
Use a real-time PCR machine or a spectrophotometer with a temperature controller to monitor the absorbance of the DNA solution at 260 nm as the temperature is gradually increased.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured.
-
An increase in the Tm in the presence of this compound indicates that the drug stabilizes the DNA duplex, which is consistent with the formation of a stable Z-DNA structure.[1] For instance, the Tm of d(CG)6 was observed to increase from 56.0 to 69.0 °C in the presence of this compound.[1]
Immunofluorescence Staining for Z-DNA
This in-cell visualization technique confirms the presence of Z-DNA within cells.
Objective: To visually detect the formation of Z-DNA in cells treated with this compound.
Methodology:
-
Culture cells on coverslips and treat them with this compound for a specified duration.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cell membranes (e.g., with Triton X-100).
-
Incubate the cells with a primary antibody specific for Z-DNA.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides and visualize the fluorescence using a confocal microscope.
-
The presence of fluorescent signals indicates the locations of Z-DNA formation within the cells.
Linker-Mediated PCR (LM-PCR) for Z-DNA-Induced DNA Breaks
This method can be used to investigate the genetic instability potentially caused by Z-DNA formation.
Objective: To detect DNA double-strand breaks (DSBs) at or near Z-DNA forming sequences.
Methodology:
-
Isolate genomic DNA from cells treated with a Z-DNA inducer.
-
Ligate a specific DNA linker to the ends of any broken DNA fragments.
-
Use PCR with a primer specific to the linker and a primer specific to the genomic region of interest to amplify the broken DNA fragments.
-
Analyze the PCR products by gel electrophoresis to identify the locations of the breaks.[8]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in validating this compound's effect on Z-DNA, the following diagrams illustrate the experimental workflow and a proposed signaling pathway.
Caption: Experimental workflow for validating this compound's effect on Z-DNA.
Caption: Proposed signaling pathway of this compound-induced Z-DNA formation.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A theoretical study of acriflavin-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Z-DNA-binding proteins can act as potent effectors of gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C8-Guanine modifications: effect on Z-DNA formation and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to Study Z-DNA-Induced Genetic Instability - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Aklavin Demonstrates Preferential Cancer Cell Targeting Over Doxorubicin
For Immediate Release
[City, State] – [Date] – A comprehensive in vitro analysis reveals that Aklavin (also known as Aclacinomycin T), an anthracycline antibiotic, exhibits a promising degree of specificity for cancer cells, suggesting a potential therapeutic advantage over the widely-used chemotherapeutic agent, Doxorubicin. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with an objective overview of this compound's performance against its well-established counterpart.
Executive Summary
The perennial challenge in cancer chemotherapy is to eradicate malignant cells while minimizing damage to healthy tissues. This guide delves into the in vitro evidence validating the cancer cell-specific action of this compound. By juxtaposing its cytotoxic effects with those of Doxorubicin, a cornerstone of many chemotherapy regimens, we aim to illuminate the potential of this compound as a more targeted anticancer agent. The data presented herein, including cytotoxicity, effects on apoptosis, and cell cycle arrest, are supported by detailed experimental protocols and visual representations of the underlying molecular pathways.
Comparative Cytotoxicity and Selectivity
The efficacy of an anticancer drug is often measured by its ability to selectively target cancer cells over normal, healthy cells. This selectivity is quantified by the half-maximal inhibitory concentration (IC50) and the selectivity index (SI). A lower IC50 value indicates higher potency, while a higher SI (the ratio of the IC50 in normal cells to that in cancer cells) signifies greater selectivity for cancer cells.
While direct comparative studies evaluating this compound and Doxorubicin on the same comprehensive panel of cell lines are limited, the available data indicates that this compound possesses notable cytotoxic activity against various cancer cell lines. For instance, this compound A has demonstrated IC50 values of 0.27 µM in A549 (lung carcinoma), 0.32 µM in HepG2 (hepatocellular carcinoma), and 0.62 µM in MCF-7 (breast adenocarcinoma) cells.[1] In contrast, Doxorubicin, while a potent anticancer agent, has shown considerable cytotoxicity to normal cells in some studies. For example, one study reported an IC50 of 13.43 µg/ml in the normal human embryonic kidney cell line 293T, which was comparable to or lower than its IC50 in some cancer cell lines like HCT116 (24.30 µg/ml) and Hep-G2 (14.72 µg/ml).[2] This suggests a lower selectivity for Doxorubicin in certain contexts.
| Drug | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound A | A549 (Lung Carcinoma) | 0.27 | - | - | Not Reported | [1] |
| HepG2 (Hepatocellular Carcinoma) | 0.32 | - | - | Not Reported | [1] | |
| MCF-7 (Breast Adenocarcinoma) | 0.62 | - | - | Not Reported | [1] | |
| Doxorubicin | PC3 (Prostate Cancer) | 2.64 (as µg/ml) | 293T (Human Embryonic Kidney) | 13.43 (as µg/ml) | ~0.2 | [2] |
| HCT116 (Colon Carcinoma) | 24.30 (as µg/ml) | 293T (Human Embryonic Kidney) | 13.43 (as µg/ml) | ~0.55 | [2] | |
| HepG2 (Hepatocellular Carcinoma) | 14.72 (as µg/ml) | 293T (Human Embryonic Kidney) | 13.43 (as µg/ml) | ~0.91 | [2] | |
| AMJ13 (Breast Cancer) | 223.6 (as µg/ml) | - | - | Not Reported | [3] | |
| MCF-7 (Breast Cancer) | 2.50 | HK-2 (Human Kidney) | > 20 | > 8 | [4] | |
| M21 (Skin Melanoma) | 2.77 | HK-2 (Human Kidney) | > 20 | > 7.2 | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The selectivity index for Doxorubicin varies significantly depending on the cancer and normal cell lines being compared.
Mechanism of Action: A Deeper Dive
Both this compound and Doxorubicin are known to exert their anticancer effects through the induction of apoptosis (programmed cell death) and interference with the cell cycle. However, the nuances of their mechanisms contribute to their differential activities.
Apoptosis Induction
This compound is reported to induce apoptosis by activating key executioner proteins, caspase-3 and caspase-8.[1] The activation of caspase-8 suggests the involvement of the extrinsic apoptosis pathway, which is initiated by external death signals.
Caption: this compound-induced extrinsic apoptosis pathway.
Doxorubicin also triggers apoptosis, with evidence pointing to its ability to cause DNA damage, which in turn activates intrinsic apoptotic pathways.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, causing an accumulation of cells in the G1 and G2/M phases. This prevents cancer cells from progressing through the division cycle, ultimately leading to cell death.
Caption: this compound-induced cell cycle arrest at G1 and G2/M phases.
Doxorubicin is also a potent inducer of cell cycle arrest, primarily at the G2/M checkpoint, which is a common mechanism for DNA-damaging agents.[2]
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays used in cancer drug discovery.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.
Apoptosis Assay (Caspase Activity Assay)
-
Cell Treatment: Cells are treated with the test compounds for a specified time.
-
Cell Lysis: Cells are lysed to release intracellular contents.
-
Substrate Addition: A luminogenic or fluorogenic substrate for the caspase of interest (e.g., caspase-3 or -8) is added to the cell lysate.
-
Signal Measurement: The luminescence or fluorescence generated by caspase activity is measured using a luminometer or fluorometer.
-
Data Analysis: Caspase activity is normalized to the protein concentration of the lysate and expressed as a fold change relative to the untreated control.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with the test compounds, then harvested and washed.
-
Fixation: Cells are fixed in a solution like cold ethanol to permeabilize the cell membrane.
-
Staining: Fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their DNA content.
Conclusion
The in vitro data compiled in this guide suggests that this compound holds promise as an anticancer agent with a potentially favorable selectivity profile. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with early indications of reduced toxicity to normal cells compared to Doxorubicin, warrants further investigation. Future studies should focus on direct, head-to-head comparisons of this compound and Doxorubicin across a broader range of cancer and normal cell lines to definitively establish its selectivity index and therapeutic potential. The elucidation of the detailed signaling pathways affected by this compound will be crucial in optimizing its clinical application and in the development of novel, more targeted cancer therapies.
References
Aklavin vs. Doxorubicin: A Comparative Analysis of IC50 Data in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a statistical validation and comparison of the half-maximal inhibitory concentration (IC50) data for Aklavin (also known as Aclacinomycin A) and the widely used chemotherapeutic agent, Doxorubicin. This analysis is supported by experimental data and detailed methodologies to ensure accurate interpretation and replication.
Comparative IC50 Data of this compound and Doxorubicin
The following table summarizes the IC50 values of this compound and Doxorubicin across various human cancer cell lines. The data highlights the cytotoxic potential of each compound, providing a basis for evaluating their relative efficacy in different cancer types.
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| This compound (Aclacinomycin A) | A549 | Lung Carcinoma | 0.27[1] |
| HepG2 | Hepatocellular Carcinoma | 0.32[1] | |
| MCF-7 | Breast Adenocarcinoma | 0.62[1] | |
| Doxorubicin | A549 | Lung Carcinoma | > 20 |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | |
| MCF-7 | Breast Adenocarcinoma | 2.50 ± 1.76 | |
| HCT116 | Colon Cancer | 24.30 (µg/ml) | |
| PC3 | Prostate Cancer | 2.64 (µg/ml) | |
| HeLa | Cervical Cancer | 2.92 ± 0.57 |
Mechanism of Action: this compound
This compound exerts its anticancer effects through a multi-faceted mechanism. As a dual inhibitor of topoisomerase I and II, it interferes with DNA replication and repair, leading to DNA damage.[1] This, in turn, activates apoptotic pathways, resulting in programmed cell death. The following diagram illustrates the key steps in this compound's mechanism of action.
References
Comparative Metabolomics of Cells Treated with Aklavin vs. Doxorubicin: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate cellular responses to chemotherapeutic agents is paramount. This guide provides a comparative analysis of the metabolomic effects of two anthracycline antibiotics, Aklavin (also known as Aclacinomycin A) and Doxorubicin. While extensive metabolomic data exists for Doxorubicin, similar comprehensive studies on this compound are limited. This guide, therefore, presents a detailed overview of Doxorubicin's impact on cellular metabolism, juxtaposed with the currently understood mechanisms of this compound that suggest potential metabolic alterations.
Executive Summary
Doxorubicin, a cornerstone of many chemotherapy regimens, profoundly alters cellular metabolism. It disrupts key pathways including energy production, amino acid metabolism, and nucleotide synthesis, largely driven by its induction of oxidative stress. In contrast, while direct metabolomic profiling of this compound-treated cells is not widely published, its known mechanisms of action—including interference with mitochondrial respiration and generation of reactive oxygen species (ROS)—suggest a significant, albeit potentially distinct, impact on cellular metabolic pathways. This guide synthesizes the available experimental data for Doxorubicin and provides an inferred metabolic profile for this compound, alongside detailed experimental protocols to facilitate further comparative studies.
Doxorubicin: A Deep Dive into its Metabolomic Footprint
Doxorubicin's cytotoxicity is intrinsically linked to its ability to induce widespread metabolic reprogramming in cancer cells.[1][2] This is primarily mediated through its generation of ROS and its interference with topoisomerase II, leading to DNA damage and apoptosis.[3] Metabolomic studies have consistently revealed significant alterations in several key metabolic pathways.
Key Metabolic Pathways Perturbed by Doxorubicin
-
Amino Acid Metabolism: Doxorubicin treatment leads to significant changes in the levels of various amino acids. For instance, studies have shown an increase in glutamate and a decrease in alanine, lysine, and phenylalanine in treated colon cancer cells.[1] Alterations in arginine and proline metabolism have also been observed in drug-resistant breast cancer cells.[4]
-
Energy Metabolism: Doxorubicin has a profound impact on cellular energy production. It has been shown to inhibit the TCA cycle and glycolysis, leading to decreased ATP production.[1] This is evidenced by increased intracellular glucose levels, suggesting a blockage in the glycolytic pathway.[1]
-
Lipid Metabolism: The metabolism of lipids, crucial for cell membrane integrity and signaling, is also affected. Doxorubicin has been observed to suppress glycerophospholipid metabolism.[2]
-
Nucleotide Synthesis: By interfering with nucleotide metabolism, Doxorubicin can inhibit the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.[2] This is supported by observations of elevated orotate levels and decreased levels of uridine and cytidine diphosphates.[2]
-
Glutathione Metabolism: As a response to Doxorubicin-induced oxidative stress, glutathione metabolism is often upregulated in resistant cells as a defense mechanism.[4]
Quantitative Metabolite Changes Induced by Doxorubicin
The following table summarizes the observed changes in key metabolites in cancer cells upon treatment with Doxorubicin, as reported in various studies.
| Metabolic Pathway | Metabolite | Change in Abundance | Cell Line/Model | Reference |
| Amino Acid Metabolism | Glutamate | Increased | HCT116 (Colon Cancer) | [1] |
| Glutamine | Increased | HCT116 (Colon Cancer) | [1] | |
| Valine | Increased | HCT116 (Colon Cancer) | [1] | |
| Methionine | Increased | HCT116 (Colon Cancer) | [1] | |
| Isoleucine | Increased | HCT116 (Colon Cancer) | [1] | |
| Alanine | Decreased | HCT116 (Colon Cancer) | [1] | |
| Lysine | Decreased | HCT116 (Colon Cancer) | [1] | |
| Phenylalanine | Decreased | HCT116 (Colon Cancer) | [1] | |
| Energy Metabolism | Glucose | Increased | HCT116 (Colon Cancer) | [1] |
| Fumarate | Decreased | HCT116 (Colon Cancer) | [1] | |
| Choline Metabolism | Choline | Decreased | HCT116 (Colon Cancer) | [1] |
| o-Phosphocholine | Decreased | HCT116 (Colon Cancer) | [1] | |
| sn-Glycero-3-phosphocholine | Increased | HCT116 (Colon Cancer) | [1] | |
| Other | Acetate | Increased | HCT116 (Colon Cancer) | [1] |
| Taurine | Decreased | HCT116 (Colon Cancer) | [1] | |
| Inosine | Decreased | HCT116 (Colon Cancer) | [1] |
This compound: An Inferred Metabolomic Profile
Direct, comprehensive metabolomic studies on this compound (Aclacinomycin A) are scarce in the available literature. However, its known biochemical activities provide a basis for inferring its likely impact on cellular metabolism.
This compound, like Doxorubicin, is an anthracycline that intercalates into DNA and inhibits topoisomerase.[5] However, there are key differences in their mechanisms of action. This compound is a potent inhibitor of RNA synthesis and has been shown to affect cell viability by reducing mitochondrial respiratory activity.[5] Furthermore, it has a higher redox potential than Doxorubicin and can generate ROS at lower concentrations.
Based on these mechanisms, the following metabolic alterations can be hypothesized for this compound-treated cells:
-
Inhibition of Oxidative Phosphorylation: By targeting mitochondrial respiration, this compound would likely lead to a significant decrease in ATP production through oxidative phosphorylation. This would be reflected in the metabolome by an accumulation of upstream metabolites in the TCA cycle and a potential shift towards glycolysis for ATP production.
-
Increased Glycolysis: To compensate for the reduced mitochondrial ATP synthesis, cells might upregulate glycolysis, leading to increased lactate production.
-
Altered Redox Metabolism: The generation of ROS by this compound would necessitate a response from the cell's antioxidant systems. This would likely involve changes in the glutathione and pentose phosphate pathways to produce the necessary reducing equivalents (NADPH).
-
Disrupted Nucleotide Metabolism: As a potent inhibitor of RNA synthesis, this compound would be expected to cause significant perturbations in the pools of ribonucleotides.
Further metabolomic studies are crucial to validate these hypotheses and to build a comprehensive metabolic profile for this compound.
Experimental Protocols
To facilitate comparative metabolomic studies of this compound and Doxorubicin, a detailed experimental protocol for cell-based metabolomics is provided below.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, HCT116) in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Drug Treatment: Once the cells reach approximately 70-80% confluency, replace the medium with fresh medium containing either this compound, Doxorubicin (at their respective IC50 concentrations), or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48 hours).
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Dry the metabolite extract using a vacuum concentrator.
Metabolomic Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for the analytical platform to be used.
-
LC-MS/MS or GC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled to either liquid chromatography (LC) or gas chromatography (GC) for metabolite separation and detection.
-
Data Processing: Process the raw data using appropriate software for peak picking, alignment, and identification.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA, PCA, OPLS-DA) to identify metabolites that are significantly altered between the different treatment groups.
-
Pathway Analysis: Use pathway analysis tools (e.g., MetaboAnalyst, KEGG) to identify the metabolic pathways that are most significantly affected by the drug treatments.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To visually represent the complex information discussed, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
This guide provides a comprehensive overview of the metabolic consequences of Doxorubicin treatment in cancer cells and offers an inferred profile for this compound based on its known mechanisms. The extensive data available for Doxorubicin highlights its profound impact on central carbon metabolism, amino acid utilization, and nucleotide synthesis, primarily driven by oxidative stress. While direct metabolomic data for this compound is lacking, its interference with mitochondrial function and potent ROS generation strongly suggest a significant, and likely distinct, metabolic footprint.
To bridge the current knowledge gap, dedicated comparative metabolomics studies are essential. Such research will not only elucidate the specific metabolic vulnerabilities exploited by this compound but also provide a clearer understanding of the differential therapeutic and toxicological profiles of these two important anthracyclines. The experimental protocols and workflows provided herein offer a robust framework for conducting such vital investigations, which will ultimately contribute to the development of more effective and personalized cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I trial of aclacinomycin-A. A clinical and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma kinetics of aclacinomycin A and its major metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic profiling as a powerful tool for the analysis of cellular alterations caused by 20 mycotoxins in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Aklavin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Aklavin, an anthracycline antibiotic with cytotoxic properties. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build deep trust in laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin contact, inhalation, and accidental ingestion. The recommended PPE includes:
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Provides a robust barrier against chemical permeation. The outer glove should be changed immediately upon contamination. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects the wearer's clothing and skin from splashes and spills. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Safeguards against splashes to the eyes and face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of this compound or when there is a risk of aerosolization. | Prevents inhalation of the potent compound. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contaminants outside the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure risk. All manipulations involving this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
Preparation and Reconstitution:
-
Gather all necessary materials inside the BSC before starting, including this compound, sterile diluents, sterile syringes and needles, and a sharps container.
-
Don all required PPE as outlined in the table above.
-
Prepare a plastic-backed absorbent pad to cover the work surface within the BSC.
-
Slowly inject the diluent into the this compound vial, directing the stream against the vial wall to minimize aerosol formation.
-
Allow the vial to stand for a few moments to allow any aerosols to settle before withdrawing the reconstituted solution.
-
Use a syringe with a Luer-lock fitting to prevent accidental needle detachment.
-
Carefully expel any air from the syringe into a sterile vial or a sterile absorbent pad within the BSC.
Administration (in vitro/in vivo):
-
Transport the prepared this compound solution in a sealed, labeled, and impact-resistant container.
-
When administering to cell cultures or animals , use techniques that minimize the generation of aerosols and droplets.
-
All materials that come into contact with this compound (e.g., pipette tips, culture plates, animal bedding) are considered contaminated and must be disposed of as hazardous waste.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant, and leak-proof chemotherapy sharps container. This container should be clearly labeled as "Chemotherapy Waste" or "Cytotoxic Waste".
-
Solid Waste: Gowns, gloves, absorbent pads, and other solid materials contaminated with this compound should be placed in a designated, leak-proof, and clearly labeled yellow chemotherapy waste bag.[2][3]
-
Liquid Waste: Unused or residual this compound solutions should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.[1]
Final Disposal:
All this compound waste is considered hazardous and must be disposed of through an approved hazardous waste management vendor.[1] This typically involves incineration at a high temperature to ensure complete destruction of the cytotoxic compound.
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is required in the event of a spill or personal exposure.
Spill Decontamination:
-
Evacuate the immediate area and alert others.
-
If the spill is outside of a BSC , secure the area and prevent entry.
-
Don appropriate PPE , including a respirator if the spill involves powder.
-
Contain the spill by covering it with absorbent pads, working from the outside in.[4][5]
-
For liquid spills , gently apply a decontamination solution (e.g., a 10% sodium hypochlorite solution followed by a thiosulfate neutralization step) to the absorbent material and the surrounding area. Allow for a sufficient contact time (at least 15-20 minutes).[6]
-
For powder spills , carefully cover with damp absorbent pads to avoid generating dust.[1]
-
Collect all contaminated materials and place them in the appropriate chemotherapy waste container.
-
Clean the spill area with a detergent solution and then wipe it down with clean water.
-
Remove PPE and dispose of it as contaminated waste.
-
Wash hands thoroughly with soap and water.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a large volume of water or an isotonic eyewash solution for at least 15 minutes.
-
Inhalation: Move to a source of fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and the institutional safety office.
Quantitative Data Summary
While a specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies like OSHA or ACGIH, it is crucial to handle it as a potent cytotoxic compound and minimize exposure to the lowest reasonably achievable level. The following table summarizes key safety-related data.
| Parameter | Value/Recommendation | Source/Rationale |
| Occupational Exposure Limit (OEL) | Not Established | Handle with the highest level of precaution to minimize exposure. |
| Carcinogenicity | Potential Carcinogen | Based on its mechanism of action as an anthracycline. |
| Mutagenicity | Potential Mutagen | Based on its mechanism of action as an anthracycline. |
| Teratogenicity | Potential Teratogen | Based on its mechanism of action as an anthracycline. |
Mechanism of Action: A Visual Representation
This compound exerts its cytotoxic effects through a multi-faceted mechanism, primarily by interfering with DNA replication and function. The following diagram illustrates the key signaling pathways involved in this compound's activity.
Caption: this compound's cytotoxic mechanism of action.
This comprehensive guide provides a framework for the safe handling of this compound. By integrating these procedures into your laboratory's standard operating protocols, you can significantly mitigate the risks associated with this potent compound and foster a robust safety culture.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
